molecular formula C28H21F2N5O2 B15607865 JNJ-9676

JNJ-9676

Cat. No.: B15607865
M. Wt: 497.5 g/mol
InChI Key: XXXBMVUCPXBZMT-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-9676 is a useful research compound. Its molecular formula is C28H21F2N5O2 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H21F2N5O2

Molecular Weight

497.5 g/mol

IUPAC Name

(6S)-N-(3-cyanophenyl)-5-[4-[difluoro(phenyl)methyl]phenyl]-6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-3-carboxamide

InChI

InChI=1S/C28H21F2N5O2/c1-18-17-34-25(24(16-32-34)26(36)33-22-9-5-6-19(14-22)15-31)27(37)35(18)23-12-10-21(11-13-23)28(29,30)20-7-3-2-4-8-20/h2-14,16,18H,17H2,1H3,(H,33,36)/t18-/m0/s1

InChI Key

XXXBMVUCPXBZMT-SFHVURJKSA-N

Origin of Product

United States

Foundational & Exploratory

JNJ-9676: An In-Depth Technical Guide on its Mechanism of Action as a Coronavirus Assembly Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-9676 is a novel, orally active small-molecule inhibitor targeting the membrane (M) protein of a broad range of betacoronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants, SARS-CoV, and other sarbecoviruses of zoonotic origin.[1][2][3][4] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, antiviral activity, and the key experimental findings that elucidate its function. The information is intended for researchers, scientists, and professionals involved in the development of antiviral therapeutics.

Core Mechanism of Action: Targeting the Viral M Protein

This compound exerts its antiviral effect by directly targeting the coronavirus M protein, the most abundant structural protein in the viral envelope and a crucial organizer of viral assembly.[2][3][4] The mechanism can be delineated as follows:

  • Binding Pocket: this compound binds to a specific pocket formed by the transmembrane domains of the M protein dimer.[2][3]

  • Conformational Stabilization: The binding of this compound stabilizes the M protein dimer in an altered, "short" conformational state.[2][5] This prevents the necessary conformational change to a "long" form, which is a critical step for the successful assembly of new virus particles.[2][5]

  • Inhibition of Viral Assembly: By locking the M protein in this inactive conformation, this compound effectively prevents the release of infectious virions, thus halting a late stage of the viral replication cycle.[1][2][3]

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.

G cluster_virus Coronavirus Replication Cycle cluster_m_protein M Protein Dynamics entry Viral Entry replication Replication & Transcription entry->replication assembly Viral Assembly replication->assembly release Virion Release assembly->release m_long M Protein Dimer (Long Conformation) assembly->m_long m_short M Protein Dimer (Short Conformation) m_short->m_long m_short->m_long jnj This compound jnj->m_short

Caption: Mechanism of action of this compound.

Quantitative Antiviral Activity

This compound has demonstrated potent in vitro antiviral activity across various coronaviruses and cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2

Cell LineParameterValue
HeLa-hACE2EC90132.0 ± 36.7 nM
A549-hACE2EC50 (SARS-CoV-2 B1)14-22 nM
VeroE6-eGFPEC50 (SARS-CoV-2 B1)14-22 nM
VeroE6-eGFPEC50 (SARS-CoV-2 Delta)26 nM
VeroE6-eGFPEC50 (SARS-CoV-2 Omicron)14 nM

Table 2: In Vivo Efficacy of this compound in a Syrian Golden Hamster Model

Treatment ModelDosageOutcome
Pre-exposure25 mg/kg (twice daily)Significant reduction in viral load (3.5 log10) and infectious virus (4 log10) in the lungs.[2][3][4]
Post-exposure (48h after infection)75 mg/kg (twice daily)Efficacious in reducing viral load at peak infection.[2][3][4]

Key Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound.

Antiviral Activity Assays

Objective: To determine the potency of this compound in inhibiting viral replication in cell culture.

Methodology:

  • Cell Culture: HeLa cells engineered to express human ACE2 (HeLa-hACE2) or VeroE6 cells expressing eGFP are seeded in multi-well plates.

  • Compound Preparation: this compound is serially diluted to create a range of concentrations.

  • Infection: Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the diluted this compound is added to the cells.

  • Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • For HeLa-hACE2 cells, viral RNA is quantified from the supernatant using RT-qPCR.

    • For VeroE6-eGFP cells, the reduction in eGFP expression (a marker of viral cytopathic effect) is measured using high-content imaging.

  • Data Analysis: The concentration of this compound that inhibits 50% (EC50) or 90% (EC90) of viral replication is calculated using non-linear regression analysis.

G start Start cell_seeding Seed HeLa-hACE2 or VeroE6-eGFP cells start->cell_seeding infection Infect cells with SARS-CoV-2 cell_seeding->infection treatment Add serial dilutions of this compound infection->treatment incubation Incubate for 48-72h treatment->incubation quantification Quantify viral replication (RT-qPCR or Imaging) incubation->quantification analysis Calculate EC50/EC90 quantification->analysis end End analysis->end

Caption: Workflow for antiviral activity assays.

Cryogenic Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution structure of the M protein in complex with this compound and elucidate the binding mechanism.

Methodology:

  • Protein Expression and Purification: The SARS-CoV-2 M protein is expressed in a suitable system (e.g., insect or mammalian cells) and purified.

  • Complex Formation: The purified M protein is incubated with an excess of this compound to ensure binding.

  • Grid Preparation: The M protein-JNJ-9676 complex solution is applied to cryo-EM grids, which are then rapidly plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitreous ice.

  • Data Collection: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector to collect a large dataset of particle images.

  • Image Processing: The collected images are processed to correct for beam-induced motion and to estimate the contrast transfer function (CTF). Individual particle images are then picked and classified.

  • 3D Reconstruction: The classified particle images are used to generate a high-resolution three-dimensional reconstruction of the M protein-JNJ-9676 complex.

  • Model Building and Analysis: An atomic model is built into the cryo-EM density map to identify the binding pocket and the specific interactions between this compound and the M protein.

G protein_prep Express and Purify M Protein complex_formation Incubate M Protein with this compound protein_prep->complex_formation grid_prep Plunge-freeze on Cryo-EM Grids complex_formation->grid_prep data_collection Collect Micrographs in TEM grid_prep->data_collection image_processing Motion Correction, CTF Estimation, Particle Picking data_collection->image_processing reconstruction 2D/3D Classification and 3D Reconstruction image_processing->reconstruction model_building Build Atomic Model and Analyze Binding Site reconstruction->model_building

Caption: Experimental workflow for Cryo-EM analysis.

Syrian Golden Hamster In Vivo Model

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of SARS-CoV-2 infection.

Methodology:

  • Animal Acclimatization: Syrian golden hamsters are acclimatized to the laboratory conditions.

  • Treatment Groups: Animals are randomized into treatment and vehicle control groups.

  • Dosing Regimen:

    • Pre-exposure model: Animals are treated with this compound or vehicle control prior to infection.

    • Post-exposure model: Animals are treated with this compound or vehicle control at a specified time point (e.g., 48 hours) after infection.

  • Infection: Animals are intranasally inoculated with a defined dose of SARS-CoV-2.

  • Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss).

  • Endpoint Analysis: At a predetermined time point post-infection (e.g., day 4), animals are euthanized, and lung tissue is collected.

  • Viral Load Quantification: Viral RNA levels in the lung tissue are quantified by RT-qPCR. The amount of infectious virus is determined by TCID50 assay.

  • Histopathology: Lung tissues are processed for histopathological analysis to assess lung damage.

  • Data Analysis: Viral loads and histopathology scores are compared between the treatment and control groups to determine the efficacy of this compound.

Conclusion

This compound represents a promising new class of coronavirus inhibitors that target the highly conserved M protein. Its unique mechanism of action, which involves the stabilization of an inactive conformation of the M protein to block viral assembly, offers a potential new strategy for the treatment of current and future coronavirus infections. The potent in vitro and in vivo activity of this compound underscores its potential as a clinical candidate. Further research and development will be crucial to fully elucidate its therapeutic potential.

References

JNJ-9676: A Technical Whitepaper on the Novel Coronavirus M Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-9676 is a first-in-class, orally bioavailable small-molecule inhibitor of the coronavirus membrane (M) protein. It demonstrates potent, nanomolar-level antiviral activity against a broad range of sarbecoviruses, including all tested variants of SARS-CoV-2, the original SARS-CoV, and various bat and pangolin coronaviruses.[1][2] Developed by Janssen Pharmaceutica, this compound represents a novel therapeutic approach to combatting current and future coronavirus pandemics by targeting a highly conserved structural protein essential for viral assembly.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its characterization.

Mechanism of Action

This compound exerts its antiviral effect by directly binding to the transmembrane domain of the coronavirus M protein dimer.[1][2] This binding event stabilizes the M protein in a novel, altered conformational state, effectively locking it and preventing the conformational changes necessary for the assembly of new, infectious viral particles.[1][2] Cryogenic electron microscopy (cryo-EM) studies have elucidated the precise binding pocket, revealing that this compound wedges itself within an induced pocket formed by the transmembrane domains of the two M protein protomers.[3] This novel mechanism of action, which targets a key step in the late stage of the viral replication cycle, makes the M protein an attractive target for antiviral drug development.[1]

This compound Mechanism of Action cluster_virus Coronavirus Infected Host Cell cluster_drug Intervention with this compound Viral_RNA_Replication Viral RNA Replication & Protein Translation M_Protein_Dimer M Protein Dimer (Long and Short Forms) Viral_RNA_Replication->M_Protein_Dimer M Protein Synthesis Viral_Assembly Viral Assembly & Budding M_Protein_Dimer->Viral_Assembly Conformational Changes Stabilized_Complex Stabilized, Altered M Protein Conformation M_Protein_Dimer->Stabilized_Complex Infectious_Virions Release of Infectious Virions Viral_Assembly->Infectious_Virions JNJ9676 This compound JNJ9676->M_Protein_Dimer Binds to Transmembrane Domain Inhibition Inhibition of Viral Assembly Stabilized_Complex->Inhibition Prevents Conformational Change Inhibition->Viral_Assembly

Caption: Mechanism of action of this compound.

Quantitative Efficacy Data

This compound has demonstrated potent in vitro activity against a wide range of coronaviruses. The following tables summarize the key efficacy data from preclinical studies.

Table 1: In Vitro Efficacy of this compound against Various Coronaviruses
Virus StrainCell LineEC50 (nM)EC90 (nM)
SARS-CoV-2 (B1)A549-hACE294132
SARS-CoV-2 (B1)VeroE6-eGFP21-
SARS-CoV-2 (B.1.617.1)VeroE6-eGFP--
SARS-CoV-2 (B.1.1.529)A549-hACE2--
SARS-CoV-2 (B.1.1.529)VeroE6-eGFP--
SARS-CoVA549-hACE2--
Bat-CoV (SHC014)A549-hACE2--
Bat-CoV (WIV1)A549-hACE2--
Pangolin-CoVA549-hACE2--

Data extracted from Van Damme et al. (2024). Dashes indicate where specific values were not provided in the primary literature.

Table 2: In Vivo Efficacy of this compound in the Syrian Golden Hamster Model
Study TypeDosageTreatment Start TimeViral Load Reduction in Lung (RNA copies)Viral Load Reduction in Lung (Infectious Virus)
Pre-exposure Prophylaxis25 mg/kg BID1 hour before infection3.5 log104.0 log10
Post-exposure Treatment75 mg/kg BID48 hours after infectionSignificant efficacy observed-

Data extracted from Van Damme et al. (2024).[1][2] BID: twice daily.

Experimental Protocols

The following sections provide a summary of the key experimental methodologies used to characterize this compound. These are intended to be overviews and may not include all the details required for exact replication.

In Vitro Antiviral Assays

A summary of the general protocol for determining the antiviral activity of this compound is as follows:

  • Cell Culture: A549-hACE2 or VeroE6-eGFP cells are seeded in 96-well or 384-well plates and incubated until a confluent monolayer is formed.

  • Compound Preparation: this compound is serially diluted to various concentrations in the appropriate cell culture medium.

  • Viral Infection: Cells are infected with the respective coronavirus strain at a predetermined multiplicity of infection (MOI).

  • Treatment: The diluted this compound is added to the infected cells.

  • Incubation: The plates are incubated for a specified period to allow for viral replication.

  • Quantification of Antiviral Activity:

    • For VeroE6-eGFP cells, the reduction in GFP expression is quantified as a measure of viral inhibition.

    • For A549-hACE2 cells, viral RNA is extracted and quantified using RT-qPCR to determine the reduction in viral replication.

  • Data Analysis: The EC50 and EC90 values are calculated by plotting the percentage of viral inhibition against the compound concentration.

Cryogenic Electron Microscopy (Cryo-EM)

The following is a summarized workflow for the structural determination of the this compound-M protein complex:

  • Protein Expression and Purification: The SARS-CoV-2 M protein is expressed in a suitable expression system and purified to homogeneity.

  • Complex Formation: Purified M protein is incubated with an excess of this compound to ensure complex formation. A conformation-specific antibody fragment (Fab) may be used to stabilize the complex.

  • Grid Preparation: The this compound-M protein-Fab complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: The frozen grids are imaged using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction: The collected images are processed to select individual particle projections, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the complex.

  • Model Building and Refinement: An atomic model of the this compound-M protein complex is built into the cryo-EM density map and refined to fit the data.

In Vivo Efficacy in the Syrian Golden Hamster Model

A generalized protocol for the in vivo efficacy studies is outlined below:

Syrian Golden Hamster In Vivo Efficacy Workflow Acclimatization Animal Acclimatization Baseline Baseline Measurements (Weight, etc.) Acclimatization->Baseline Grouping Randomization into Treatment & Control Groups Baseline->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing Infection Intranasal Inoculation with SARS-CoV-2 Dosing->Infection Monitoring Daily Monitoring (Weight, Clinical Signs) Infection->Monitoring Termination Euthanasia at Pre-determined Timepoints Monitoring->Termination Sample_Collection Collection of Lung Tissue Termination->Sample_Collection Analysis Viral Load Quantification (RT-qPCR, TCID50) Sample_Collection->Analysis

Caption: Workflow for in vivo efficacy studies.

  • Animal Model: Male and female Syrian golden hamsters are used as the animal model for SARS-CoV-2 infection.

  • Acclimatization: Animals are acclimatized to the facility conditions before the start of the experiment.

  • Grouping: Hamsters are randomly assigned to treatment and control groups.

  • Dosing:

    • Prophylaxis studies: this compound is administered orally at the specified dose (e.g., 25 mg/kg BID) starting shortly before viral challenge.

    • Treatment studies: Dosing with this compound (e.g., 75 mg/kg BID) is initiated at a specified time point after infection (e.g., 48 hours).

  • Viral Challenge: Animals are intranasally inoculated with a defined dose of SARS-CoV-2.

  • Monitoring: Body weight and clinical signs of disease are monitored daily.

  • Endpoint Analysis: At predetermined time points, animals are euthanized, and lung tissue is collected.

  • Viral Load Quantification: The amount of viral RNA and infectious virus in the lung tissue is quantified using RT-qPCR and TCID50 assays, respectively.

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile in Syrian golden hamsters, allowing for sustained exposure with twice-daily oral dosing.[1] Further pharmacokinetic data in other preclinical species and humans are not yet publicly available.

Conclusion

This compound is a promising, orally active antiviral candidate with a novel mechanism of action targeting the highly conserved coronavirus M protein. Its potent in vitro activity against a broad range of sarbecoviruses and significant in vivo efficacy in a relevant animal model highlight its potential as a valuable tool in the fight against COVID-19 and future coronavirus threats. Further clinical development will be crucial to ascertain its safety and efficacy in humans.

References

Discovery of JNJ-9676: A Novel Antiviral Compound Targeting the SARS-CoV-2 Membrane Protein

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of JNJ-9676, a potent small-molecule inhibitor of the SARS-CoV-2 membrane (M) protein. This compound demonstrates nanomolar efficacy in vitro against a range of sarbecoviruses and significant viral load reduction in animal models.[1][2][3] This guide details the experimental methodologies employed in its characterization, presents key quantitative data, and visualizes the compound's mechanism of action and the experimental workflow that led to its identification.

Introduction

The coronavirus membrane (M) protein is a highly conserved structural protein essential for viral assembly, morphogenesis, and budding.[1][3] Its critical role and conservation across betacoronaviruses make it an attractive target for the development of broad-spectrum antiviral agents.[2][4] this compound was identified through a high-throughput screening campaign as a novel inhibitor of SARS-CoV-2 replication.[2] This compound represents a promising chemical series for the development of clinical candidates to address current and future coronavirus pandemics.[1][2]

Mechanism of Action

This compound exerts its antiviral activity by directly targeting the viral M protein.[1][2][5] Through cryogenic electron microscopy (cryo-EM), the binding site of this compound has been identified within a pocket formed by the transmembrane domains of the M protein dimer.[1][3] The binding of this compound stabilizes the M protein dimer in an altered conformational state, which prevents the release of infectious virions.[1][2][3] This novel mechanism of action disrupts a late-stage event in the viral replication cycle, specifically the biogenesis of infectious progeny.[2]

Signaling Pathway and Mechanism of Action Diagram

JNJ-9676_Mechanism_of_Action cluster_virus_lifecycle Coronavirus Replication Cycle Entry 1. Viral Entry Replication 2. Genome Replication & Transcription Entry->Replication Assembly 3. Viral Assembly (M Protein Mediated) Replication->Assembly Release 4. Virion Release Assembly->Release JNJ9676 This compound M_Protein M Protein Dimer JNJ9676->M_Protein Binds to transmembrane pocket Altered_M Altered M Protein Conformation M_Protein->Altered_M Stabilizes in altered state Altered_M->Assembly Inhibits JNJ-9676_Discovery_Workflow HTS High-Throughput Screening (VeroE6-eGFP cells) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt JNJ9676 This compound Lead_Opt->JNJ9676 Antiviral_Assay Antiviral Activity Assay (EC50/EC90 Determination) JNJ9676->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) JNJ9676->Cytotoxicity_Assay ToA_Assay Time-of-Addition Assay JNJ9676->ToA_Assay Mechanism_ID Mechanism of Action (M Protein Inhibition) ToA_Assay->Mechanism_ID JNJ-9676_In_Vivo_Workflow Animal_Model Syrian Golden Hamster Model Pre_Exposure Pre-exposure (Prophylactic) Study Animal_Model->Pre_Exposure Post_Exposure Post-exposure (Therapeutic) Study Animal_Model->Post_Exposure Dosing_Pre This compound Administration (25 mg/kg BID) Pre_Exposure->Dosing_Pre Infection SARS-CoV-2 Inoculation Post_Exposure->Infection Dosing_Pre->Infection Dosing_Post This compound Administration (75 mg/kg BID at 48h p.i.) Infection->Dosing_Post Endpoint Endpoint Analysis (4 days post-infection) Infection->Endpoint Dosing_Post->Endpoint Viral_Load Viral Load Quantification (Lung) Endpoint->Viral_Load Histopathology Histopathology (Lung) Endpoint->Histopathology

References

JNJ-9676 Binding Site on M Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the binding site and mechanism of action of JNJ-9676, a novel small-molecule inhibitor of the SARS-CoV-2 membrane (M) protein. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on the compound's interaction with its target, quantitative efficacy data, and the methodologies used for its characterization.

Introduction to this compound and the M Protein Target

This compound is a potent, orally bioavailable small-molecule inhibitor targeting the membrane (M) protein of coronaviruses.[1][2] The M protein is the most abundant structural protein in the viral envelope and plays a crucial role in the assembly and budding of new virions.[1][2] this compound exhibits nanomolar antiviral activity against a broad range of sarbecoviruses, including SARS-CoV-2 and its variants, SARS-CoV, and zoonotic strains from bats and pangolins.[1][2]

The this compound Binding Site on the M Protein

Cryo-electron microscopy (cryo-EM) has revealed that this compound binds to a novel pocket within the transmembrane domain of the SARS-CoV-2 M protein dimer.[1][2] This binding site is formed at the interface of the two M protein protomers.

Key features of the binding site:

  • Location: The binding pocket is situated in the transmembrane region of the M protein dimer.[1][2]

  • Formation: The pocket is formed by residues from both protomers of the M protein dimer.

  • Interacting Residues: Key interactions between this compound and the M protein involve hydrogen bonding and π-π stacking. While a comprehensive list of all interacting residues is not fully detailed in the provided search results, the binding pocket is generally described as being located near the dimer interface.

Mechanism of Action

This compound exerts its antiviral effect by stabilizing the M protein dimer in an altered conformational state.[1][2] The M protein is known to exist in two principal conformations: a "long" form and a "short" form. The transition between these states is believed to be essential for viral assembly and budding. This compound binding locks the M protein in a conformation that is intermediate between the long and short forms, which ultimately prevents the release of infectious viral progeny.[1]

JNJ-9676_Mechanism_of_Action cluster_virus_lifecycle Viral Assembly and Budding cluster_inhibition Inhibition by this compound M_protein M Protein Dimer (Long/Short Conformations) Viral_Assembly Viral Assembly M_protein->Viral_Assembly Essential for Stabilized_M Stabilized M Protein (Altered Conformation) M_protein->Stabilized_M Virion_Release Infectious Virion Release Viral_Assembly->Virion_Release Leads to JNJ_9676 This compound JNJ_9676->M_protein Binds to Transmembrane Domain Blocked_Release Infectious Virion Release Blocked Stabilized_M->Blocked_Release Prevents

Mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro antiviral activity and in vivo efficacy of this compound.

Table 1: In Vitro Antiviral Activity of this compound against Sarbecoviruses

Virus StrainCell LineEC50 (nM)
SARS-CoV-2 (B1 strain)A549-hACE214-22
SARS-CoV-2 (B1 strain)VeroE6-eGFP14-22
SARS-CoV-2 (Delta variant)VeroE6-eGFP14
SARS-CoV-2 (Omicron variant)VeroE6-eGFP26
SARS-CoV-~20
MERS-CoV-600

Data compiled from multiple sources.[3]

Table 2: In Vivo Efficacy of this compound in a Syrian Golden Hamster Model

Treatment ModelDosageViral Load Reduction in Lung (log10)
Pre-exposure25 mg/kg BID3.5
Post-exposure (up to 48h post-infection)75 mg/kg BIDSignificant reduction (exact value not specified)

Data compiled from multiple sources.[1][2]

Table 3: Key Resistance Mutations to this compound in the M Protein

MutationFold Increase in EC50
P132S43
S99A97
N117K145

Data compiled from multiple sources.[3]

Experimental Protocols

Detailed, step-by-step protocols for the following key experiments are not available in the public domain. However, this section provides a generalized overview of the methodologies employed in the characterization of this compound.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was utilized to determine the structure of the M protein in complex with this compound.

Generalized Protocol:

  • Sample Preparation: The purified SARS-CoV-2 M protein is incubated with an excess of this compound.

  • Grid Preparation: A small volume of the protein-ligand complex is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: The vitrified grids are loaded into a transmission electron microscope, and images are collected at cryogenic temperatures.

  • Image Processing and 3D Reconstruction: The collected images (micrographs) are processed to select individual particle images, which are then aligned and averaged to generate a high-resolution three-dimensional map of the M protein-JNJ-9676 complex.

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.

CryoEM_Workflow Sample_Prep Sample Preparation (M Protein + this compound) Grid_Prep Grid Preparation (Vitrification) Sample_Prep->Grid_Prep Data_Collection Data Collection (Cryo-TEM) Grid_Prep->Data_Collection Image_Processing Image Processing (Particle Picking & Averaging) Data_Collection->Image_Processing Reconstruction 3D Reconstruction Image_Processing->Reconstruction Model_Building Atomic Model Building & Refinement Reconstruction->Model_Building

Generalized workflow for cryo-EM.
In Vitro Resistance Selection Assay

This assay is used to identify mutations in the viral genome that confer resistance to an antiviral compound.

Generalized Protocol:

  • Viral Culture: SARS-CoV-2 is cultured in susceptible host cells in the presence of a low concentration of this compound.

  • Serial Passaging: The virus-containing supernatant from the initial culture is used to infect fresh cells, with a gradually increasing concentration of this compound in each subsequent passage.

  • Isolation of Resistant Variants: Viruses that can replicate in the presence of high concentrations of the compound are isolated.

  • Genotypic Analysis: The genome of the resistant virus is sequenced to identify mutations, particularly in the M protein gene.

  • Phenotypic Analysis: The identified mutations are introduced into a wild-type virus using reverse genetics, and the antiviral susceptibility of the mutant virus is determined to confirm that the mutation confers resistance.

Resistance_Selection_Workflow Start_Culture Viral Culture with low [this compound] Passage_1 Serial Passage 1 (increasing [this compound]) Start_Culture->Passage_1 Passage_N Serial Passage n (high [this compound]) Passage_1->Passage_N Isolate_Resistant Isolate Resistant Virus Passage_N->Isolate_Resistant Sequence_Genome Sequence Viral Genome Isolate_Resistant->Sequence_Genome Identify_Mutations Identify Mutations in M Protein Sequence_Genome->Identify_Mutations Confirm_Resistance Confirm Resistance via Reverse Genetics & Phenotypic Assay Identify_Mutations->Confirm_Resistance

Workflow for in vitro resistance selection.
Antiviral Activity Assay

These assays are performed to determine the potency of an antiviral compound.

Generalized Protocol:

  • Cell Seeding: Host cells (e.g., A549-hACE2 or VeroE6) are seeded in multi-well plates.

  • Compound Dilution: A serial dilution of this compound is prepared.

  • Infection and Treatment: The cells are infected with SARS-CoV-2 and simultaneously or subsequently treated with the different concentrations of this compound.

  • Incubation: The plates are incubated for a set period (e.g., 24-72 hours) to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:

    • Cytopathic Effect (CPE) Assay: Visual assessment of virus-induced cell death.

    • Plaque Reduction Assay: Counting the number of viral plaques.

    • Reporter Gene Assay: Measuring the expression of a reporter gene (e.g., GFP or luciferase) from a recombinant virus.

    • RT-qPCR: Quantifying viral RNA levels.

  • Data Analysis: The data is used to calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Conclusion

This compound represents a promising new class of antiviral compounds that target the highly conserved M protein of coronaviruses. Its unique mechanism of action, involving the stabilization of an altered M protein conformation to prevent virion release, offers a novel strategy for the treatment of COVID-19 and potentially future coronavirus outbreaks. The detailed characterization of its binding site and the identification of resistance mutations provide a solid foundation for further drug development and optimization.

References

In Vitro Antiviral Activity of JNJ-9676: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro antiviral activity of JNJ-9676, a novel small-molecule inhibitor of the coronavirus membrane (M) protein. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers engaged in antiviral drug discovery and development.

Introduction

This compound is a first-in-class antiviral compound that demonstrates potent and selective activity against a broad range of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants.[1][2] Unlike many other antiviral agents that target viral enzymes such as the polymerase or protease, this compound employs a unique mechanism of action by targeting a structural protein essential for viral assembly and budding.[1] This novel approach presents a promising new strategy for the development of therapeutics to combat current and future coronavirus pandemics.

Quantitative Antiviral Activity

This compound exhibits nanomolar potency against a variety of coronaviruses in different cell-based assays. The following table summarizes the key quantitative data on its in vitro antiviral efficacy.

Virus/VariantCell LineAssay TypeEC50 (nM)EC90 (nM)CC50 (µM)Selectivity Index (SI)
Sarbecoviruses
SARS-CoV-2 (B.1)A549-hACE2High-Content Imaging14->25>1785
SARS-CoV-2 (B.1)VeroE6-eGFPeGFP Reduction22->25>1136
SARS-CoV-2 (Delta)VeroE6-eGFPeGFP Reduction14->25>1785
SARS-CoV-2 (Omicron BA.1)VeroE6-eGFPeGFP Reduction26->25>961
SARS-CoVA549-hACE2High-Content Imaging20->25>1250
Bat-CoV WIV-1A549-hACE2Nanoluciferase Assay4-6->25>4167-6250
Bat-CoV SHC014A549-hACE2Nanoluciferase Assay4-6->25>4167-6250
Pangolin-CoVA549-hACE2Nanoluciferase Assay4-6->25>4167-6250
Other Coronaviruses
MERS-CoVHuh-7CPE Reduction600->25>41
HCoV-OC43HCT-8CPE Reduction130->25>192
HCoV-229EMRC-5CPE Reduction>5000->25-
HCoV-NL63LLC-MK2CPE Reduction>5000->25-
Primary Human Cells
SARS-CoV-2 (B.1)MucilAir™Viral Yield Reduction-132.0 ± 36.7>25-

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data compiled from multiple sources. While direct CC50 values were not specified in all publications, it is consistently reported that this compound did not show significant cytotoxicity at the highest tested concentrations (typically 25 µM or higher), leading to high selectivity indices.

Mechanism of Action

This compound targets the viral M protein, a highly conserved structural protein among betacoronaviruses that plays a critical role in the late stages of the viral replication cycle, specifically in viral assembly and budding.[1] The M protein exists in two distinct conformational states: a "short" form (Mshort) and a "long" form (Mlong). The transition between these two conformations is believed to be essential for the proper assembly of new virions.[1]

This compound binds to a novel pocket within the transmembrane domain of the M protein dimer.[1] This binding stabilizes the M protein in an altered conformational state that is intermediate between the long and short forms, effectively trapping it and preventing the conformational changes necessary for the release of infectious virus particles.[1]

JNJ_9676_Mechanism_of_Action cluster_viral_assembly Viral Assembly Pathway cluster_inhibition Inhibition by this compound M_short M Protein (Short Conformation) M_long M Protein (Long Conformation) M_short->M_long Conformational Change M_JNJ9676_complex M Protein-JNJ-9676 Complex (Stabilized Conformation) M_short->M_JNJ9676_complex Binding Virion_Assembly Virion Assembly & Budding M_long->Virion_Assembly Infectious_Virion Infectious Virion Release Virion_Assembly->Infectious_Virion JNJ9676 This compound JNJ9676->M_short M_JNJ9676_complex->Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

The in vitro antiviral activity of this compound has been determined using various cell-based assays. Below is a representative, synthesized protocol for a high-content imaging-based antiviral assay in A549-hACE2 cells.

Cell Culture and Reagents
  • Cell Line: A549-hACE2 (human lung adenocarcinoma cells engineered to express human angiotensin-converting enzyme 2).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent for ACE2 expression (e.g., puromycin).

  • Virus: SARS-CoV-2 isolate (e.g., B.1 strain) propagated in a suitable cell line (e.g., Vero E6 cells).

  • Compound: this compound dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

Antiviral Assay Protocol
  • Cell Seeding: Seed A549-hACE2 cells into 96-well or 384-well clear-bottom imaging plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C and 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would span from low nanomolar to micromolar concentrations. Include a vehicle control (DMSO) and a positive control (e.g., remdesivir).

  • Infection: On the day of the assay, remove the culture medium from the cell plates and add the compound dilutions. Subsequently, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates for a period that allows for viral replication and the development of cytopathic effects (CPE), typically 48-72 hours, at 37°C and 5% CO2.

  • Fixation and Staining: After incubation, fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a viral antigen (e.g., nucleocapsid protein) using a specific primary antibody followed by a fluorescently labeled secondary antibody. Stain the cell nuclei with a fluorescent dye such as DAPI.

  • Imaging and Analysis: Acquire images of the wells using a high-content imaging system. Analyze the images to quantify the number of infected cells (positive for viral antigen) and the total number of cells (DAPI-stained nuclei).

  • Data Analysis: Calculate the percentage of infected cells for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

Cytotoxicity Assay Protocol
  • Cell Seeding: Seed A549-hACE2 cells as described for the antiviral assay.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.

Experimental_Workflow cluster_setup Assay Setup cluster_infection_incubation Infection and Incubation cluster_analysis Data Acquisition and Analysis cluster_cytotoxicity Cytotoxicity Assessment Cell_Seeding 1. Seed A549-hACE2 cells in multi-well plates Compound_Prep 2. Prepare serial dilutions of this compound Cyto_Assay Parallel Assay: Measure cell viability (e.g., MTS assay) Compound_Prep->Cyto_Assay Compound_Addition 3. Add compound dilutions to cells Infection 4. Infect cells with SARS-CoV-2 Compound_Addition->Infection Incubation 5. Incubate for 48-72 hours Infection->Incubation Fix_Stain 6. Fix and stain for viral antigen and nuclei Incubation->Fix_Stain Imaging 7. High-Content Imaging Fix_Stain->Imaging Data_Analysis 8. Quantify infection and calculate EC50 Imaging->Data_Analysis CC50_Calc Calculate CC50 Cyto_Assay->CC50_Calc

Caption: Experimental workflow for in vitro antiviral assay.

Conclusion

This compound is a potent and selective inhibitor of a broad range of coronaviruses with a novel mechanism of action targeting the viral M protein. Its nanomolar in vitro activity against SARS-CoV-2 and other pathogenic coronaviruses, coupled with a high selectivity index, underscores its potential as a promising candidate for further preclinical and clinical development. The unique targeting of a viral structural protein offers a new avenue for antiviral therapy and may provide a high barrier to the development of resistance. Further studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of coronavirus infections.

References

JNJ-9676: A Technical Guide to its Inhibitory Effect on SARS-CoV-2 Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JNJ-9676, a novel small-molecule inhibitor targeting the membrane (M) protein of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This compound has demonstrated potent antiviral activity by disrupting the crucial process of viral assembly. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying processes.

Core Mechanism of Action: Destabilizing Viral Assembly

This compound exerts its antiviral effect by directly targeting the SARS-CoV-2 M protein, the most abundant structural protein in the viral envelope and a key organizer of viral assembly.[1][2] The core mechanism involves the following steps:

  • Binding to the M Protein Dimer: this compound binds to a novel pocket within the transmembrane domain of the M protein dimer.[1][2][3]

  • Conformational Stabilization: This binding event stabilizes the M protein dimer in an altered conformational state, intermediate between its natural "long" and "short" forms.[1][2][3]

  • Inhibition of Infectious Virus Release: By locking the M protein in this non-functional conformation, this compound effectively prevents the proper assembly and subsequent release of infectious virions.[1][2][3]

This targeted disruption of a critical step in the viral life cycle underscores the potential of this compound as a promising antiviral candidate.

Quantitative Data Summary

The antiviral potency and in vivo efficacy of this compound have been quantified in several key studies. The following tables summarize the critical data points for easy comparison.

Table 1: In Vitro Antiviral Activity of this compound against Coronaviruses [4]

Virus StrainCell LineEC50 (nM)
SARS-CoV-2VeroE6-eGFP~20
SARS-CoVVeroE6-eGFP~20
MERS-CoVVeroE6-eGFP~600

Table 2: In Vivo Efficacy of this compound in a Syrian Golden Hamster Model of SARS-CoV-2 Infection [1][2][3]

Treatment GroupDosing RegimenViral Load Reduction in Lung (log10 RNA copies/mg)Infectious Virus Reduction in Lung (log10 TCID50/mg)
This compound (Pre-exposure)25 mg/kg BID3.54.0
This compound (Post-exposure)75 mg/kg BIDSignificant reduction (details not quantified in abstract)Significant reduction (details not quantified in abstract)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of this compound required to inhibit the formation of viral plaques in a cell culture.

a. Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound compound

  • Avicel or Methylcellulose (B11928114) overlay

  • Crystal Violet staining solution

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (B43269)

b. Protocol:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to 90-100% confluency.

  • Compound Dilution: Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

  • Virus Preparation: Dilute SARS-CoV-2 stock to a concentration that produces approximately 100 plaque-forming units (PFU) per well.

  • Infection: Pre-incubate the diluted virus with the compound dilutions for 1 hour at 37°C. Inoculate the cell monolayers with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% methylcellulose containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator.

  • Fixation and Staining: Fix the cells with 4% formaldehyde and stain with crystal violet to visualize plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cryo-Electron Microscopy (Cryo-EM) of M Protein-JNJ-9676 Complex

This protocol outlines the steps for determining the structure of the SARS-CoV-2 M protein in complex with this compound.

a. Materials:

  • Purified recombinant SARS-CoV-2 M protein

  • This compound compound

  • Fab-B33 (conformation-specific antibody fragment)

  • Cryo-EM grids

  • Vitreous ice cryo-plunger

  • Transmission Electron Microscope (TEM) equipped with a direct electron detector

b. Protocol:

  • Complex Formation: Incubate the purified M protein with an excess of this compound and the Fab-B33 fragment to form a stable complex.

  • Grid Preparation: Apply a small volume of the complex solution to a glow-discharged cryo-EM grid. Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitreous ice.

  • Data Collection: Transfer the frozen grid to a cryo-TEM. Collect a large dataset of high-resolution images of the individual protein complexes embedded in the ice.

  • Image Processing:

    • Motion Correction: Correct for beam-induced motion in the raw movie frames.

    • CTF Estimation: Determine and correct for the contrast transfer function of the microscope.

    • Particle Picking: Automatically select individual particle images from the micrographs.

    • 2D Classification: Classify the particle images into different 2D class averages to remove noise and select for high-quality particles.

    • 3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the 2D class averages.

  • Model Building and Refinement: Build an atomic model of the M protein-JNJ-9676 complex into the final 3D density map and refine the atomic coordinates.[4]

In Vivo Efficacy Study in Syrian Golden Hamster Model

This protocol describes the evaluation of this compound's antiviral efficacy in a hamster model of SARS-CoV-2 infection.

a. Animals and Housing:

  • Male Syrian golden hamsters (8-10 weeks old)

  • Housed in a BSL-3 facility

b. Experimental Design:

  • Pre-exposure Prophylaxis:

    • Administer this compound (25 mg/kg, twice daily) or vehicle control to hamsters via oral gavage starting 24 hours before infection.

    • Infect hamsters intranasally with a defined dose of SARS-CoV-2.

    • Continue treatment for a specified duration.

    • Euthanize animals at defined time points post-infection.

  • Post-exposure Treatment:

    • Infect hamsters intranasally with SARS-CoV-2.

    • Initiate treatment with this compound (75 mg/kg, twice daily) or vehicle control at a specified time point post-infection (e.g., 48 hours).

    • Continue treatment for a specified duration.

    • Euthanize animals at defined time points.

c. Endpoints:

  • Viral Load in Lungs: Quantify viral RNA levels in lung homogenates using quantitative reverse transcription PCR (qRT-PCR).

  • Infectious Virus Titer in Lungs: Determine the amount of infectious virus in lung homogenates using a TCID50 (50% tissue culture infectious dose) assay on Vero E6 cells.

  • Histopathology: Evaluate lung tissue for signs of inflammation and damage.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

JNJ9676_Mechanism_of_Action Mechanism of Action of this compound on SARS-CoV-2 Assembly cluster_virus_lifecycle Normal Viral Assembly cluster_inhibition Inhibition by this compound M_protein_dimer M Protein Dimer (Long/Short Conformations) Viral_Assembly_Complex Viral Assembly Complex (M, E, S, N proteins) M_protein_dimer->Viral_Assembly_Complex Interaction with other structural proteins Altered_M_protein_dimer Altered M Protein Dimer (Stabilized Conformation) M_protein_dimer->Altered_M_protein_dimer Virion_Budding Virion Budding Viral_Assembly_Complex->Virion_Budding Infectious_Virion_Release Infectious Virion Release Virion_Budding->Infectious_Virion_Release JNJ9676 This compound JNJ9676->M_protein_dimer Binds to transmembrane domain Blocked_Assembly Viral Assembly Blocked Altered_M_protein_dimer->Blocked_Assembly Prevents interaction and proper conformation Antiviral_Assay_Workflow Workflow for In Vitro Antiviral Activity Assay Start Start Seed_Cells Seed Vero E6 Cells Start->Seed_Cells Prepare_Compound_Dilutions Prepare this compound Dilutions Seed_Cells->Prepare_Compound_Dilutions Infect_Cells Infect Cells with Virus-Compound Mixture Prepare_Compound_Dilutions->Infect_Cells Prepare_Virus Prepare SARS-CoV-2 Inoculum Prepare_Virus->Infect_Cells Adsorb_Virus Allow Virus Adsorption Infect_Cells->Adsorb_Virus Add_Overlay Add Semisolid Overlay Adsorb_Virus->Add_Overlay Incubate Incubate for 3-4 Days Add_Overlay->Incubate Fix_and_Stain Fix and Stain Plaques Incubate->Fix_and_Stain Analyze_Data Count Plaques and Calculate EC50 Fix_and_Stain->Analyze_Data End End Analyze_Data->End CryoEM_Workflow Cryo-Electron Microscopy Workflow Start Start Complex_Formation Form M Protein-JNJ-9676-Fab Complex Start->Complex_Formation Grid_Preparation Prepare Cryo-EM Grids Complex_Formation->Grid_Preparation Data_Collection Collect Data on Cryo-TEM Grid_Preparation->Data_Collection Image_Processing Process Images (Motion Correction, CTF, Picking) Data_Collection->Image_Processing 2D_Classification 2D Classification Image_Processing->2D_Classification 3D_Reconstruction 3D Reconstruction and Refinement 2D_Classification->3D_Reconstruction Model_Building Build and Refine Atomic Model 3D_Reconstruction->Model_Building End End Model_Building->End

References

JNJ-9676: A Technical Whitepaper on the Novel Sarbecovirus Inhibitor Targeting the Viral Membrane Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-9676 is a novel, potent, and orally bioavailable small-molecule inhibitor targeting the membrane (M) protein of a broad range of sarbecoviruses, including SARS-CoV-2 and its variants, as well as SARS-CoV.[1][2][3][4] Developed by Janssen Pharmaceutica, this first-in-class antiviral agent demonstrates a unique mechanism of action by stabilizing the M protein dimer in a non-functional conformation, thereby inhibiting viral assembly and the release of infectious virions.[1][2][3] Preclinical data from in vitro and in vivo studies have shown nanomolar efficacy against various sarbecoviruses and significant viral load reduction in animal models.[1][2] This technical guide provides a comprehensive overview of the core preclinical data, mechanism of action, and experimental methodologies related to this compound. As of the latest available information, this compound has not entered clinical trials.

Core Compound Information

PropertyData
IUPAC Name (S)-N-(3-cyanophenyl)-5-(4-(difluoro(phenyl)methyl)phenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide
Molecular Formula C28H21F2N5O2
Molecular Weight 497.51 g/mol
Target Sarbecovirus Membrane (M) Protein

Mechanism of Action

This compound exerts its antiviral activity by targeting the viral M protein, a crucial component in the assembly of new virions. The M protein exists in a dynamic equilibrium between a "short" and a "long" conformational state, both of which are essential for the viral assembly process. This compound binds to a novel pocket within the transmembrane domains of the M protein dimer.[1][3] This binding event stabilizes the M protein dimer in an altered conformational state that is intermediate between the short and long forms.[1][3] By locking the M protein in this non-productive conformation, this compound effectively halts the viral assembly process, preventing the formation and release of new, infectious viral particles.[1][3]

cluster_0 Viral Replication Cycle cluster_1 Viral Assembly Viral Entry Viral Entry Replication & Transcription Replication & Transcription Viral Entry->Replication & Transcription Protein Translation Protein Translation Replication & Transcription->Protein Translation M Protein Dimerization M Protein Dimerization Protein Translation->M Protein Dimerization M Protein Short Conformation M Protein Short Conformation M Protein Dimerization->M Protein Short Conformation Equilibrium Altered M Protein Conformation Altered M Protein Conformation M Protein Dimerization->Altered M Protein Conformation Stabilizes M Protein Long Conformation M Protein Long Conformation M Protein Short Conformation->M Protein Long Conformation Conformational Change M Protein Long Conformation->M Protein Short Conformation Equilibrium Virion Assembly Virion Assembly M Protein Long Conformation->Virion Assembly Virion Release Virion Release This compound This compound This compound->M Protein Dimerization Binds to Transmembrane Domain Inhibition of Viral Assembly Inhibition of Viral Assembly Altered M Protein Conformation->Inhibition of Viral Assembly Inhibition of Viral Assembly->Virion Release Blocks Start Start Seed VeroE6-eGFP cells in 384-well plates Seed VeroE6-eGFP cells in 384-well plates Prepare serial dilutions of this compound Prepare serial dilutions of this compound Seed VeroE6-eGFP cells in 384-well plates->Prepare serial dilutions of this compound Add compound dilutions to cells Add compound dilutions to cells Prepare serial dilutions of this compound->Add compound dilutions to cells Infect cells with SARS-CoV-2 Infect cells with SARS-CoV-2 Add compound dilutions to cells->Infect cells with SARS-CoV-2 Incubate for 3 days Incubate for 3 days Infect cells with SARS-CoV-2->Incubate for 3 days Measure eGFP fluorescence Measure eGFP fluorescence Incubate for 3 days->Measure eGFP fluorescence Calculate EC50 values Calculate EC50 values Measure eGFP fluorescence->Calculate EC50 values End End Calculate EC50 values->End Start Start Purify recombinant M protein Purify recombinant M protein Incubate M protein with this compound Incubate M protein with this compound Purify recombinant M protein->Incubate M protein with this compound Prepare cryo-EM grids Prepare cryo-EM grids Incubate M protein with this compound->Prepare cryo-EM grids Collect cryo-EM data Collect cryo-EM data Prepare cryo-EM grids->Collect cryo-EM data Image processing and 3D reconstruction Image processing and 3D reconstruction Collect cryo-EM data->Image processing and 3D reconstruction Model building and analysis Model building and analysis Image processing and 3D reconstruction->Model building and analysis End End Model building and analysis->End

References

JNJ-9676: A Technical Whitepaper on the Novel SARS-CoV-2 M Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-9676 is a novel, orally active small-molecule inhibitor targeting the membrane (M) protein of SARS-CoV-2, a critical component in the viral assembly and budding process. This document provides a comprehensive technical overview of this compound, encompassing its molecular structure, physicochemical properties, mechanism of action, in vitro potency, and in vivo efficacy. Detailed experimental protocols for key assays and visualizations of the compound's interaction with its target are included to support further research and development efforts in the pursuit of effective COVID-19 therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a potent and specific inhibitor of the SARS-CoV-2 M protein. Its core structure is a tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide derivative.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₂₁F₂N₅O₂[1][2]
Molecular Weight 497.51 g/mol [1][2][3]
IUPAC Name (S)-N-(3-cyanophenyl)-5-(4-(difluoro(phenyl)methyl)phenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide[1][2]
SMILES C[C@@H]1CN2C(C(C(N2)=O)=C(C(NC3=CC=CC(C#N)=C3)=O)N1)=C4C=C(C=C4)C(F)(F)C5=CC=CC=C5[1]
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
CAS Number 3026520-19-1[1]

Mechanism of Action

This compound exerts its antiviral activity by directly binding to the transmembrane domains of the SARS-CoV-2 M protein dimer.[4][5] This binding event induces and stabilizes a novel conformational state of the M protein dimer, trapping it in an altered state between its long and short forms.[4][5][6] This conformational lock prevents the proper assembly of new virions and inhibits the release of infectious viral particles from the host cell.[3][4][6]

Signaling Pathway Diagram

G cluster_virus_lifecycle SARS-CoV-2 Viral Assembly M_protein_dimer M Protein Dimer (Transmembrane Domain) Altered_conformation Altered Conformational State of M Protein Dimer M_protein_dimer->Altered_conformation Induces & Stabilizes Virion_assembly Virion Assembly & Budding Infectious_virus Release of Infectious Virus Virion_assembly->Infectious_virus JNJ9676 This compound JNJ9676->M_protein_dimer Altered_conformation->Virion_assembly Inhibits G cluster_pre_challenge Pre-Challenge cluster_challenge Challenge cluster_post_challenge Post-Challenge Acclimatization Animal Acclimatization Dosing_Prophylactic Prophylactic Dosing (this compound or Vehicle) Acclimatization->Dosing_Prophylactic Viral_Challenge Intranasal SARS-CoV-2 Inoculation Dosing_Prophylactic->Viral_Challenge Dosing_Therapeutic Therapeutic Dosing (Post-Infection) Viral_Challenge->Dosing_Therapeutic Monitoring Daily Clinical Monitoring Viral_Challenge->Monitoring Necropsy Necropsy & Sample Collection Monitoring->Necropsy Analysis Virological & Histopathological Analysis Necropsy->Analysis

References

JNJ-9676 (CAS 3026520-19-1): A Technical Guide to a Novel SARS-CoV-2 M Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-9676 is a potent, orally active small molecule inhibitor of the SARS-CoV-2 membrane (M) protein, a critical component in the viral assembly process.[1][2] Identified through a high-throughput screening campaign, this compound demonstrates significant antiviral activity against a range of sarbecoviruses, including SARS-CoV-2 and its variants of concern, as well as SARS-CoV.[3][4] By targeting the viral M protein, this compound represents a novel mechanism of action for a COVID-19 therapeutic, offering a potential new tool in the ongoing effort to combat coronavirus infections. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols.

Physicochemical Properties

PropertyValueReference
CAS Number 3026520-19-1N/A
Molecular Formula C28H21F2N5O2[5]
Molecular Weight 497.51 g/mol [5]
IUPAC Name (S)-N-(3-cyanophenyl)-5-(4-(difluoro(phenyl)methyl)phenyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide[1]

Mechanism of Action

This compound targets the transmembrane domain of the SARS-CoV-2 M protein dimer.[3][4] Cryo-electron microscopy (cryo-EM) studies have revealed that the binding of this compound induces a significant conformational change in the M protein, stabilizing it in a novel state. This altered conformation disrupts the M protein's essential role in viral assembly, ultimately preventing the release of infectious virions from the host cell. Time-of-addition experiments have shown that this compound acts at the post-replication stage of the viral life cycle, consistent with its role in inhibiting viral particle formation.

G cluster_virus SARS-CoV-2 Life Cycle cluster_drug_interaction This compound Intervention Viral Entry Viral Entry Replication Replication Viral Entry->Replication Viral Assembly Viral Assembly Replication->Viral Assembly Virion Release Virion Release Viral Assembly->Virion Release This compound This compound M Protein Dimer M Protein Dimer This compound->M Protein Dimer Binds to Transmembrane Domain Altered M Protein Conformation Altered M Protein Conformation M Protein Dimer->Altered M Protein Conformation Induces Conformational Change Altered M Protein Conformation->Viral Assembly Inhibits

Caption: Mechanism of action of this compound on the SARS-CoV-2 life cycle.

Quantitative Antiviral Data

The in vitro and in vivo efficacy of this compound has been evaluated in various models. The following tables summarize the key quantitative findings.

In Vitro Antiviral Activity
VirusCell LineEC50 (nM)EC90 (nM)Reference
SARS-CoV-2 (B1 variant)A549-hACE214-22-[6]
SARS-CoV-2 (B1 variant)VeroE6-eGFP94132[1]
SARS-CoV-2 (Delta variant)-14-[6]
SARS-CoV-2 (Omicron variant)-26-[6]
SARS-CoV-16-21-[6]
Bat Coronavirus (WIV-1)-4-6-[6]
Bat Coronavirus (SHC014)-4-6-[6]
Pangolin Coronavirus (Pg-CoV)-4-6-[6]
In Vivo Efficacy in Syrian Golden Hamster Model
Treatment RegimenViral Load Reduction (log10 RNA copies/mg lung)Infectious Virus Reduction (log10 TCID50/mg lung)Reference
25 mg/kg BID (Pre-exposure)3.54.0[3][4]
75 mg/kg BID (Post-exposure at 48h)EfficaciousEfficacious[3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in patent WO/2024/008909. A generalized synthetic scheme is presented below. For a complete, step-by-step procedure, please refer to the aforementioned patent document.

G Start Intermediate_A Intermediate A Start->Intermediate_A Step 1 Intermediate_B Intermediate B Intermediate_A->Intermediate_B Step 2 Intermediate_C Intermediate C Intermediate_B->Intermediate_C Step 3 This compound This compound Intermediate_C->this compound Final Step

Caption: Generalized synthetic workflow for this compound.

In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit virus-induced cytopathic effect (CPE) in cell culture.

Materials:

  • Cell Line: Vero E6 cells expressing green fluorescent protein (VeroE6-eGFP) or A549 cells expressing human ACE2 (A549-hACE2).

  • Virus: SARS-CoV-2 isolate.

  • Compound: this compound dissolved in 100% DMSO to create a stock solution.

  • Media: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Plates: 96-well or 384-well clear-bottom plates.

  • Detection Reagent: Reagent to measure cell viability (e.g., CellTiter-Glo).

Procedure:

  • Seed host cells into assay plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

  • Assess cell viability by measuring the readout (e.g., GFP expression or ATP content).

  • Calculate the EC50 value by plotting the percentage of CPE inhibition against the log of the compound concentration.

G Start Seed_Cells Seed Host Cells in Assay Plates Start->Seed_Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Infect_Cells Infect Cells with SARS-CoV-2 Add_Compound->Infect_Cells Incubate Incubate for 72h Infect_Cells->Incubate Measure_Viability Measure Cell Viability Incubate->Measure_Viability Calculate_EC50 Calculate EC50 Measure_Viability->Calculate_EC50 End Calculate_EC50->End

Caption: Workflow for the in vitro antiviral cytopathic effect (CPE) assay.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the three-dimensional structure of the SARS-CoV-2 M protein in complex with this compound.

Materials:

  • Purified recombinant SARS-CoV-2 M protein.

  • This compound.

  • Cryo-EM grids.

  • Vitrification apparatus (e.g., Vitrobot).

  • Transmission electron microscope equipped with a direct electron detector.

Procedure:

  • Incubate the purified M protein with an excess of this compound.

  • Apply a small volume of the complex solution to a cryo-EM grid.

  • Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.

  • Screen the frozen grids for optimal ice thickness and particle distribution.

  • Collect a large dataset of images (micrographs) using the transmission electron microscope.

  • Process the micrographs to select individual particle images.

  • Perform 2D and 3D classification and reconstruction to generate a high-resolution 3D map of the M protein-JNJ-9676 complex.

  • Build and refine an atomic model into the cryo-EM density map.

G Start Complex_Formation Form M Protein- This compound Complex Start->Complex_Formation Grid_Preparation Prepare Cryo-EM Grids Complex_Formation->Grid_Preparation Data_Collection Collect Micrographs Grid_Preparation->Data_Collection Image_Processing Process Images and Select Particles Data_Collection->Image_Processing 3D_Reconstruction Perform 3D Reconstruction Image_Processing->3D_Reconstruction Model_Building Build and Refine Atomic Model 3D_Reconstruction->Model_Building End Model_Building->End

Caption: Workflow for cryo-electron microscopy of the M protein-JNJ-9676 complex.

In Vivo Efficacy Study in Syrian Golden Hamsters

Objective: To evaluate the antiviral efficacy of this compound in a Syrian golden hamster model of SARS-CoV-2 infection.

Materials:

  • Animals: Male Syrian golden hamsters.

  • Virus: SARS-CoV-2 isolate.

  • Compound: this compound formulated for oral administration.

  • Vehicle Control: Formulation vehicle without the active compound.

Procedure:

  • Acclimatization: Acclimate hamsters to the BSL-3 facility for a minimum of 7 days.

  • Dosing (Prophylactic model): Administer this compound or vehicle control orally twice daily (BID) starting 24 hours before infection.

  • Infection: Inoculate hamsters intranasally with a defined dose of SARS-CoV-2.

  • Dosing (Therapeutic model): Initiate oral BID dosing of this compound or vehicle at a specified time post-infection (e.g., 48 hours).

  • Monitoring: Monitor animals daily for clinical signs, including weight loss.

  • Euthanasia and Sample Collection: Euthanize animals at predetermined time points post-infection (e.g., day 4).

  • Analysis:

    • Viral Load: Quantify viral RNA in lung tissue using RT-qPCR.

    • Infectious Virus Titer: Determine the amount of infectious virus in lung homogenates using a TCID50 assay.

    • Histopathology: Evaluate lung tissue for pathological changes.

G Start Acclimatization Acclimatize Hamsters Start->Acclimatization Dosing Administer this compound or Vehicle Acclimatization->Dosing Infection Intranasal SARS-CoV-2 Infection Dosing->Infection Monitoring Monitor Clinical Signs Infection->Monitoring Euthanasia Euthanize and Collect Lungs Monitoring->Euthanasia Analysis Analyze Viral Load, Infectious Titer, and Histopathology Euthanasia->Analysis End Analysis->End

References

JNJ-9676 Cryo-EM Structure with M Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cryogenic electron microscopy (cryo-EM) structure of JNJ-9676, a novel small-molecule inhibitor, in complex with the SARS-CoV-2 membrane (M) protein. The M protein is a highly conserved structural protein among betacoronaviruses, playing a crucial role in viral assembly, making it a prime target for antiviral therapeutics.[1][2] this compound demonstrates potent nanomolar antiviral activity against a range of sarbecoviruses, including SARS-CoV-2 and its variants, by disrupting the function of the M protein.[1][3][4]

Mechanism of Action

This compound targets the transmembrane domains of the M protein dimer.[1][3] The coronavirus M protein exists in two principal conformational states, a "short" form and a "long" form, and the equilibrium between these states is essential for the viral assembly process.[2] Cryo-EM structural analysis reveals that this compound binds to a previously unidentified pocket within the M protein's transmembrane domain.[4] This binding event stabilizes the M protein dimer in an altered conformational state, somewhere between its long and short forms.[1][3][4] This conformational lock prevents the release of infectious virus particles, effectively halting the viral replication cycle at a late stage.[1][3][4]

dot

cluster_virus Viral Replication Cycle cluster_drug This compound Intervention M_Protein M Protein Dimer (Transmembrane) Conformational_States Dynamic Equilibrium (Short <-> Long forms) M_Protein->Conformational_States Essential for function Viral_Assembly Viral Assembly & Budding Conformational_States->Viral_Assembly Virus_Release Infectious Virus Release Viral_Assembly->Virus_Release JNJ9676 This compound Binding Binds to Transmembrane Binding Pocket JNJ9676->Binding Binding->M_Protein Targets Stabilization Stabilizes Altered Conformational State Binding->Stabilization Inhibition Inhibition of Viral Assembly Stabilization->Inhibition Inhibition->Viral_Assembly Blocks

Caption: Mechanism of action of this compound on the M protein.

Quantitative Data Summary

This compound exhibits potent antiviral activity and efficacy in preclinical models. The quantitative data from in vitro and in vivo studies are summarized below.

In Vitro Antiviral Activity
Virus/VariantCell LineEC50 (nmol/L)Reference
SARS-CoV-2 (B1)A549-hACE214-22[2]
SARS-CoV-2 (B1)VeroE6-eGFP14-22[2]
SARS-CoV-2 (Delta)-14[2]
SARS-CoV-2 (Omicron)-26[2]
SARS-CoV-~20[5]
MERS-CoV-600[5]
In Vivo Efficacy in Syrian Golden Hamster Model
Study TypeThis compound DoseViral Load Reduction (Lung)Infectious Virus Reduction (Lung)Reference
Pre-exposure25 mg/kg (BID)3.5 log104 log10[1][4]
Post-exposure (48h)75 mg/kg (BID)EfficaciousEfficacious[1][3][4]

Cryo-EM Structure and Binding Pocket

The cryo-EM structure of the SARS-CoV-2 M protein in complex with this compound was determined to a resolution of 3.06 Å (PDB: 8W2E).[4] The structure reveals a novel binding pocket formed by the transmembrane domains of the M protein dimer.[1][4]

Key features of the this compound binding environment include:

  • Induced Fit: The binding of this compound causes notable conformational shifts in the side chains of residues such as Y95 and Q36 to accommodate the molecule.[5]

  • Key Interactions: The stability of the complex is maintained through a series of interactions, including hydrogen bonds and π-π stacking, with residues within the binding pocket.[5]

  • Conformational Lock: The inhibitor's presence in this pocket stabilizes the M protein dimer, leading to significant conformational shifts in the cytoplasmic termini of transmembrane domains TM1 (6.6 Å), TM2 (5.9 Å), and TM3 (7.1 Å) when compared to the unbound short-form structure.[4]

Experimental Protocols

Cryo-EM Structure Determination

The determination of the M protein-JNJ-9676 complex structure involved the use of a conformation-specific antibody fragment (Fab) as a fiducial marker to assist with particle alignment during cryo-EM analysis.[4]

dot

Start Purified M Protein Dimer Complex Complex Formation (M Protein + this compound + Fab) Start->Complex Grid Cryo-EM Grid Preparation (Vitrification) Complex->Grid Data Data Collection (Cryo-Electron Microscope) Grid->Data Processing Image Processing (Particle Picking & Alignment) Data->Processing Reconstruction 3D Reconstruction (3.06 Å Resolution) Processing->Reconstruction Model Atomic Model Building & Refinement Reconstruction->Model End Final Structure (PDB: 8W2E) Model->End

Caption: Cryo-EM structure determination workflow.

In Vitro Antiviral Assays

Antiviral activity of this compound was assessed using cell-based assays. A common method involves infecting host cells (e.g., VeroE6 or A549-hACE2) with SARS-CoV-2 in the presence of varying concentrations of the compound. The half-maximal effective concentration (EC50) is then determined by measuring the reduction in viral replication, often through methods like quantifying viral RNA or reporter gene expression (e.g., GFP).[2][4]

In Vivo Hamster Model Studies

The efficacy of this compound was evaluated in the Syrian golden hamster model, a standard for SARS-CoV-2 research.

  • Pre-exposure Prophylaxis: Animals were treated with this compound (25 mg/kg, twice daily) before being infected with SARS-CoV-2.[1][4]

  • Post-exposure Treatment: Treatment with a higher dose (75 mg/kg, twice daily) was initiated 48 hours after infection, a point where viral loads are typically at their peak.[1][3][4]

  • Efficacy Assessment: The effectiveness of the treatment was determined by measuring the viral load (RNA copies) and the amount of infectious virus (TCID50) in the lungs at the end of the study. Histopathology of the lung tissue was also assessed to measure the reduction in disease severity.[1][3]

Conclusion

This compound represents a promising first-in-class antiviral agent that targets the highly conserved M protein of coronaviruses.[4] The cryo-EM structure of the this compound-M protein complex provides a detailed molecular basis for its inhibitory mechanism, revealing how it locks the M protein in a non-functional conformation to prevent viral assembly.[1][4] The potent in vitro activity against various sarbecoviruses and significant in vivo efficacy highlight the potential of this compound as a clinical candidate for addressing current and future coronavirus pandemics.[1][2]

References

Methodological & Application

Application Notes and Protocols for JNJ-9676 in Hamster Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the utilization of JNJ-9676, a potent small-molecule inhibitor of the SARS-CoV-2 membrane (M) protein, in Syrian golden hamster models of COVID-19. This compound has demonstrated significant antiviral efficacy in both pre-exposure prophylaxis and post-exposure therapeutic settings.[1][2] This document outlines established dosage regimens, detailed experimental protocols for in vivo studies, and methods for the assessment of antiviral activity. Furthermore, it includes a proposed signaling pathway for the mechanism of action of the SARS-CoV-2 M protein and a hypothetical protocol for the pharmacokinetic analysis of this compound.

Introduction

The Syrian golden hamster (Mesocricetus auratus) has emerged as a reliable and informative animal model for studying SARS-CoV-2 infection and evaluating the efficacy of antiviral therapeutics. The model recapitulates key features of human COVID-19, including viral replication in the respiratory tract, pronounced lung pathology, and clinical signs of disease. This compound is a novel antiviral compound that targets the viral M protein, a crucial component in the assembly and budding of new virions. By inhibiting the function of the M protein, this compound effectively halts the viral life cycle. This document serves as a comprehensive guide for researchers aiming to investigate the antiviral properties of this compound in hamster models.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the dosage and efficacy of this compound in Syrian golden hamster models.

Table 1: this compound Dosage Regimens in Hamster Models

Treatment RegimenDosageRoute of AdministrationFrequency
Pre-exposure Prophylaxis25 mg/kgOralTwice daily (BID)
Post-exposure Treatment75 mg/kgOralTwice daily (BID)

Table 2: Efficacy of this compound in Hamster Models

Treatment ModelDosageOutcome MeasureResult
Pre-exposure25 mg/kg BIDLung Viral Load (RNA copies)Significant reduction
Pre-exposure25 mg/kg BIDLung Viral Load (TCID50)Significant reduction
Pre-exposure25 mg/kg BIDHistopathology ScoresReduced to baseline
Post-exposure75 mg/kg BIDEfficacyMaintained even when administered 48h post-infection

Experimental Protocols

This compound Formulation and Administration (Hypothetical Protocol)

Note: The specific formulation vehicle for this compound in the published hamster studies is not publicly available. The following is a general protocol for preparing a vehicle for oral administration of a hydrophobic small molecule.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile water

Procedure:

  • Dissolve the required amount of this compound powder in DMSO to create a stock solution.

  • In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and sterile water in a ratio of 40:10:50 (v/v/v).

  • Add the this compound/DMSO stock solution to the vehicle to achieve the final desired concentration for dosing. The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.

  • Vortex the final formulation thoroughly to ensure a homogenous suspension.

  • Prepare fresh on each day of dosing.

Administration Protocol (Oral Gavage):

  • Accurately weigh each hamster to determine the correct volume of the this compound formulation to administer.

  • Gently restrain the hamster.

  • Use a sterile, ball-tipped gavage needle of appropriate size for hamsters.

  • Carefully insert the gavage needle into the esophagus and administer the calculated volume of the this compound formulation.

  • Monitor the animal for a few minutes post-administration to ensure no adverse effects.

SARS-CoV-2 Infection Model in Syrian Golden Hamsters

Materials:

  • Syrian golden hamsters (6-8 weeks old)

  • SARS-CoV-2 viral stock of known titer (e.g., USA-WA1/2020)

  • Anesthetic (e.g., isoflurane)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Anesthetize the hamsters using isoflurane.

  • Inoculate the hamsters intranasally with a viral dose of 1 x 10^5 plaque-forming units (PFU) in a total volume of 100 µL of sterile PBS (50 µL per nostril).

  • For pre-exposure prophylaxis studies, initiate this compound treatment prior to viral challenge (e.g., 24 hours before).

  • For post-exposure treatment studies, begin this compound administration at a specified time point after infection (e.g., 4, 24, or 48 hours post-infection).

  • Include a vehicle control group that receives the formulation without this compound.

  • Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) for the duration of the study (typically 4-7 days).

Viral Load Quantification from Lung Tissue

A. RNA Extraction and RT-qPCR:

  • At the designated endpoint (e.g., day 4 post-infection), euthanize the hamsters and collect lung tissue.

  • Homogenize a weighed portion of the lung tissue in a suitable lysis buffer.

  • Extract total RNA from the tissue homogenate using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Perform one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) to quantify viral RNA levels. Use primers and probes specific for a SARS-CoV-2 gene (e.g., E gene or N gene).

  • Generate a standard curve using a known quantity of viral RNA to calculate the absolute number of viral RNA copies per milligram of lung tissue.

B. 50% Tissue Culture Infective Dose (TCID50) Assay:

  • Homogenize a weighed portion of the lung tissue in sterile PBS.

  • Clarify the homogenate by centrifugation.

  • Perform serial 10-fold dilutions of the clarified lung homogenate.

  • Infect confluent monolayers of Vero E6 cells in a 96-well plate with the serial dilutions.

  • Incubate the plates for 3-5 days and observe for cytopathic effect (CPE).

  • Calculate the TCID50/mL using the Reed-Muench method.

Lung Histopathology
  • Collect lung lobes at necropsy and fix them in 10% neutral buffered formalin.

  • Embed the fixed tissues in paraffin (B1166041) and section them.

  • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).

  • A veterinary pathologist should blindly score the lung sections for the degree of inflammation, alveolar damage, and other pathological changes. A semi-quantitative scoring system can be used to assess the severity of lung injury.

Pharmacokinetic Analysis of this compound (Hypothetical Protocol)

Note: A specific, validated LC-MS/MS method for this compound in hamster plasma is not publicly available. The following is a general protocol that can be adapted.

A. Sample Collection:

  • Administer a single oral dose of this compound to hamsters.

  • Collect blood samples via submandibular or saphenous vein bleeding at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood to separate the plasma and store the plasma at -80°C until analysis.

B. Sample Preparation:

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a threefold volume of cold acetonitrile (B52724) containing an internal standard to the plasma.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

C. LC-MS/MS Analysis:

  • Use a C18 reverse-phase column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify this compound and the internal standard.

  • Optimize the MRM transitions and collision energies for this compound.

  • Construct a calibration curve using known concentrations of this compound in blank hamster plasma to quantify the drug concentration in the study samples.

Visualizations

G cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell cluster_pathway Innate Immune Signaling Viral RNA Viral RNA M Protein M Protein Viral RNA->M Protein assembly MAVS MAVS M Protein->MAVS inhibits aggregation TRAF3 TRAF3 MAVS->TRAF3 TBK1 TBK1 TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 Type I IFN Type I IFN IRF3->Type I IFN This compound This compound This compound->M Protein binds and inhibits

Caption: SARS-CoV-2 M protein inhibition by this compound.

G cluster_prevention Pre-exposure Prophylaxis cluster_treatment Post-exposure Treatment This compound (25 mg/kg BID) This compound (25 mg/kg BID) SARS-CoV-2 Challenge SARS-CoV-2 Challenge This compound (25 mg/kg BID)->SARS-CoV-2 Challenge -24h Outcome Assessment (Day 4) Outcome Assessment (Day 4) SARS-CoV-2 Challenge->Outcome Assessment (Day 4) SARS-CoV-2 Challenge_t SARS-CoV-2 Challenge This compound (75 mg/kg BID) This compound (75 mg/kg BID) SARS-CoV-2 Challenge_t->this compound (75 mg/kg BID) +4h to +48h Outcome Assessment (Day 4)_t Outcome Assessment (Day 4) This compound (75 mg/kg BID)->Outcome Assessment (Day 4)_t

Caption: Experimental workflow for this compound hamster studies.

G This compound Dosage This compound Dosage Drug Exposure (Pharmacokinetics) Drug Exposure (Pharmacokinetics) This compound Dosage->Drug Exposure (Pharmacokinetics) Inhibition of M Protein Inhibition of M Protein Drug Exposure (Pharmacokinetics)->Inhibition of M Protein Reduced Viral Assembly & Release Reduced Viral Assembly & Release Inhibition of M Protein->Reduced Viral Assembly & Release Decreased Viral Load Decreased Viral Load Reduced Viral Assembly & Release->Decreased Viral Load Amelioration of Lung Pathology Amelioration of Lung Pathology Decreased Viral Load->Amelioration of Lung Pathology Improved Clinical Outcome Improved Clinical Outcome Amelioration of Lung Pathology->Improved Clinical Outcome

Caption: Logical relationship of this compound dosage to efficacy.

References

Application Notes and Protocols for JNJ-9676: An Experimental Antiviral Targeting the SARS-CoV-2 Membrane Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for the antiviral testing of JNJ-9676, a novel small-molecule inhibitor of the SARS-CoV-2 membrane (M) protein. The provided protocols are based on established methodologies for in vitro and in vivo evaluation of antiviral compounds against coronaviruses.

Introduction

This compound is an investigational antiviral agent that has demonstrated potent in vitro and in vivo activity against a broad range of sarbecoviruses, including multiple variants of SARS-CoV-2.[1][2][3][4] Its mechanism of action involves binding to the transmembrane domains of the viral M protein dimer, stabilizing it in an altered conformation and thereby preventing the release of infectious virions.[3][4] The M protein is a highly conserved structural protein among betacoronaviruses, making it an attractive target for antiviral drug development.[3]

Data Presentation

In Vitro Antiviral Activity of this compound

The following table summarizes the 50% effective concentration (EC50) values of this compound against various SARS-CoV-2 variants in different cell lines.

Cell LineVirus VariantAssay TypeEC50 (nM)Reference
A549-hACE2SARS-CoV-2 B1Not Specified14-22[4]
VeroE6-eGFPSARS-CoV-2 B1Not Specified14-22[4]
VeroE6-eGFPSARS-CoV-2 B.1.617.1 (Delta)Not Specified14[4]
A549-hACE2SARS-CoV-2 B.1.1.529 (Omicron)Not Specified26[4]
VeroE6-eGFPSARS-CoV-2 B.1.1.529 (Omicron)Not Specified26[4]
A549-hACE2SARS-CoVNot SpecifiedNot Specified[1]
3D Primary Human Nasal EpitheliumSARS-CoV-2 B1Viral RNA Reduction94.0 ± 3.4[4]
In Vivo Efficacy of this compound in the Syrian Golden Hamster Model

This table summarizes the in vivo efficacy of this compound in preclinical studies using the Syrian golden hamster model of SARS-CoV-2 infection.

Study DesignDosing RegimenViral Load Reduction (Lung)Key OutcomesReference
Pre-exposure Prophylaxis25 mg/kg, twice daily3.5 log10 RNA copies/mg; 4 log10 TCID50/mgSignificant reduction in viral load and infectious virus; histopathology scores reduced to baseline.[1][3][4]
Post-exposure Treatment (48h post-infection)75 mg/kg, twice dailyNot specifiedEfficacious even when administered at peak viral loads.[3][4]

Experimental Protocols

In Vitro Antiviral Activity Assays

This protocol describes a general method for determining the EC50 of this compound against SARS-CoV-2 in cell culture, adaptable for various cell lines and viral variants.

a. Cell Culture and Virus Propagation:

  • Cell Lines: Vero E6 (ATCC CRL-1586) or A549 cells engineered to express human ACE2 (A549-hACE2) are commonly used.[1] Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Virus Stock: Propagate SARS-CoV-2 isolates (e.g., USA-WA1/2020 or other variants of concern) in Vero E6 cells.[5] Determine the virus titer by plaque assay or 50% tissue culture infectious dose (TCID50) assay.[6] All work with infectious virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.

b. Plaque Reduction Assay:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density to achieve 90-100% confluency on the day of infection.[5]

  • Compound Dilution: Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

  • Virus-Compound Incubation: Pre-incubate the compound dilutions with a standardized amount of SARS-CoV-2 (approximately 100 plaque-forming units, PFU) for 1 hour at 37°C.[5]

  • Infection: Inoculate the cell monolayers with the virus-compound mixture. After a 1-hour adsorption period, remove the inoculum.[5]

  • Overlay: Overlay the cells with a mixture of 2X DMEM and 1.2% methylcellulose (B11928114) containing the corresponding concentration of this compound.[5]

  • Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator until plaques are visible.[5]

  • Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.[5]

  • Data Analysis: Count the viral plaques and calculate the EC50 value using non-linear regression analysis.[5]

c. qRT-PCR-Based Assay:

  • Cell Seeding: Seed Vero E6 or A549-hACE2 cells in 96-well plates.[5]

  • Treatment: Treat cells with serial dilutions of this compound for 2 hours.[5]

  • Infection: Infect cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.[5]

  • Incubation: After 48 hours of incubation, collect the supernatant.[5]

  • RNA Extraction and qRT-PCR: Extract viral RNA using a commercial kit and quantify the amount of viral RNA by quantitative real-time RT-PCR targeting a conserved viral gene (e.g., N gene).[5][7]

  • Data Analysis: Determine the EC50 value by normalizing the results to the untreated virus control.[5]

In Vivo Efficacy in the Syrian Golden Hamster Model

This protocol outlines a typical experimental design for evaluating the in vivo efficacy of this compound against SARS-CoV-2 in Syrian golden hamsters.

a. Animals and Housing:

  • Use adult (6-8 weeks old) Syrian golden hamsters (Mesocricetus auratus).

  • House animals in a BSL-3 facility with ad libitum access to food and water.

  • Acclimatize animals for a minimum of 3 days before the experiment.[6]

b. Experimental Design:

  • Randomization: Randomly assign hamsters to treatment and control groups.[6]

  • Drug Administration:

    • Prophylactic Regimen: Administer this compound (e.g., 25 mg/kg) or vehicle control via oral gavage twice daily, starting 24 hours before infection.

    • Therapeutic Regimen: Initiate treatment with this compound (e.g., 75 mg/kg) or vehicle control at a specified time point after infection (e.g., 48 hours).[3]

  • Infection:

    • Anesthetize hamsters with isoflurane.

    • Inoculate intranasally with a specified dose of SARS-CoV-2 (e.g., 10^5 PFU) in a small volume (e.g., 100 µL).[8]

  • Monitoring:

    • Monitor body weight and clinical signs of disease daily for up to 14 days.[8]

  • Endpoint Analysis (e.g., Day 4 post-infection):

    • Euthanize a subset of animals from each group.

    • Collect lung tissue for viral load quantification and histopathology.[8]

c. Viral Load Quantification:

  • RNA Extraction: Homogenize weighed lung tissue samples and extract total RNA.[6][7]

  • qRT-PCR: Perform one-step qRT-PCR to quantify viral RNA, targeting a specific viral gene.[7] Use a standard curve to determine viral RNA copies per milligram of tissue.[6]

  • Infectious Titer (TCID50 or Plaque Assay):

    • Homogenize weighed lung tissue samples in DMEM.[6]

    • Prepare serial 10-fold dilutions of the tissue homogenate and inoculate Vero E6 cell monolayers.[6]

    • Calculate the TCID50/gram of tissue or PFU/gram of tissue.[6]

d. Histopathology:

  • Fix lung tissues in 10% neutral buffered formalin.

  • Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Score lung sections for inflammation, alveolar damage, and other pathological changes by a qualified pathologist.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Antiviral Testing cluster_invivo In Vivo Efficacy Testing (Syrian Hamster Model) invitro_start Prepare Cell Culture (Vero E6 or A549-hACE2) compound_prep_invitro Prepare Serial Dilutions of this compound invitro_start->compound_prep_invitro infection_invitro Infect Cells with SARS-CoV-2 (pre-incubated with compound) compound_prep_invitro->infection_invitro incubation_invitro Incubate for 24-72h infection_invitro->incubation_invitro endpoint_invitro Endpoint Analysis: - Plaque Reduction Assay - qRT-PCR for Viral RNA incubation_invitro->endpoint_invitro ec50_calc Calculate EC50 endpoint_invitro->ec50_calc invivo_start Acclimatize Hamsters randomization Randomize into Groups invivo_start->randomization treatment Administer this compound (Prophylactic or Therapeutic) randomization->treatment infection_invivo Intranasal Infection with SARS-CoV-2 treatment->infection_invivo monitoring Monitor Daily: - Body Weight - Clinical Signs infection_invivo->monitoring endpoint_invivo Endpoint Analysis (Day 4): - Lung Viral Load (qRT-PCR, TCID50) - Histopathology monitoring->endpoint_invivo efficacy_eval Evaluate Efficacy endpoint_invivo->efficacy_eval

Caption: Experimental workflow for antiviral testing of this compound.

signaling_pathway m_protein M Protein Dimer mavs MAVS m_protein->mavs Inhibits rigi_mda5 RIG-I / MDA5 rigi_mda5->mavs Activates tbk1 TBK1 / IKKε mavs->tbk1 Activates irf3 IRF3/7 tbk1->irf3 Phosphorylates nucleus Nucleus irf3->nucleus Translocates ifn Type I & III Interferon (IFN-β, IFN-λ) nucleus->ifn Induces Transcription jnj9676 This compound jnj9676->m_protein

References

Application Notes and Protocols for JNJ-9676, a SARS-CoV-2 Membrane (M) Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of JNJ-9676 for experimental use. This compound is a potent and orally active small-molecule inhibitor of the SARS-CoV-2 membrane (M) protein. It demonstrates nanomolar antiviral activity in vitro against a range of coronaviruses, including SARS-CoV-2 and its variants, SARS-CoV, and other sarbecoviruses.[1][2][3][4]

Mechanism of Action

This compound targets the viral M protein, a crucial component in the coronavirus assembly process. By binding to a pocket formed by the transmembrane domains of the M protein dimer, this compound stabilizes the dimer in an altered conformational state. This prevents the proper assembly of new virions and inhibits the release of infectious virus particles from the host cell.[3][4] Furthermore, the SARS-CoV-2 M protein is known to suppress the host's innate immune response by interfering with the interferon signaling pathway. The M protein can interact with key signaling molecules such as RIG-I, MAVS, and TBK1, ultimately preventing the phosphorylation and nuclear translocation of IRF3, a critical transcription factor for type I and III interferon production.[5] By inhibiting the M protein, this compound may also help to restore the host's antiviral immune response.

Data Presentation

This compound Solubility
SolventSolubilityNotes
DMSO 200 mg/mL (402.01 mM)[6]Ultrasonic treatment may be required to achieve this concentration. Use freshly opened, hygroscopic DMSO for best results.[6] A 10 mM stock solution in DMSO is also commonly used.[7]
Ethanol Not specified in the provided search results.
Water Not specified in the provided search results.
In Vivo Formulation 1 ≥ 5 mg/mL (clear solution)[6]A mixture of DMSO, PEG300, Tween-80, and Saline (10:40:5:45 by volume).[6]
In Vivo Formulation 2 ≥ 5 mg/mL (clear solution)[6]A mixture of DMSO and Corn oil (10:90 by volume).[6]
This compound In Vitro Efficacy
Virus Strain/VariantCell LineEC50 (nM)Reference
SARS-CoV-2 (B1 strain) A549-hACE214 - 22[1]
SARS-CoV-2 (Delta variant) VeroE6-eGFP14[1]
SARS-CoV-2 (Omicron BA.1 variant) VeroE6-eGFP26[1]
SARS-CoV (FFM1 strain) A549-hACE2Data not specified[1]
Zoonotic Sarbecoviruses (Pg-CoV, WIV-1, SHC014) A549-hACE24 - 6[1]
SARS-CoV-2 (B1 variant) in 3D primary human nasal epithelium MucilAIR®94.0 ± 3.4[1]

Experimental Protocols

Preparation of this compound Stock Solutions

For In Vitro Experiments:

  • To prepare a 10 mM stock solution , dissolve 4.98 mg of this compound (MW: 497.51 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath to aid dissolution.[6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[6]

For In Vivo Experiments:

  • Formulation 1 (with PEG300 and Tween-80):

    • Prepare a 50 mg/mL stock solution of this compound in DMSO.

    • For a 1 mL final volume, take 100 µL of the 50 mg/mL this compound stock solution and add it to 400 µL of PEG300. Mix until uniform.

    • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

    • Finally, add 450 µL of saline to reach the final volume of 1 mL. This will result in a clear solution with a this compound concentration of ≥ 5 mg/mL.[6]

  • Formulation 2 (with Corn Oil):

    • Prepare a 50 mg/mL stock solution of this compound in DMSO.

    • For a 1 mL final volume, take 100 µL of the 50 mg/mL this compound stock solution and add it to 900 µL of corn oil. Mix thoroughly until a uniform suspension is achieved. This will result in a clear solution with a this compound concentration of ≥ 5 mg/mL.[6]

In Vitro Antiviral Activity Assay Protocol

This protocol is based on a high-content imaging (HCI) assay in A549-hACE2 cells.[1]

  • Cell Seeding: Seed A549-hACE2 cells in 384-well plates at a density of 2,000 cells per well.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. A vehicle control containing the same final concentration of DMSO (e.g., 0.2%) should be included.[1]

  • Infection: On the same day as cell seeding, infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).

  • Treatment: Add the prepared dilutions of this compound or the vehicle control to the infected cells.

  • Incubation: Incubate the plates for a defined period (e.g., 5 days) in a humidified incubator at 37°C and 5% CO2.

  • Readout: Assess the antiviral activity by measuring a relevant endpoint, such as the reduction in virus-induced cytopathic effect (CPE) or the expression of a viral protein (e.g., nucleocapsid) using high-content imaging.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral activity by 50%.

In Vivo Efficacy Study in the Syrian Hamster Model

This protocol is based on studies evaluating the efficacy of this compound in a Syrian hamster model of SARS-CoV-2 infection.[3][4]

  • Animal Model: Use 6-8 week old Syrian golden hamsters.

  • Acclimatization: Acclimatize the animals to the BSL-3 facility for a minimum of 3 days before the experiment.

  • Infection: Anesthetize the hamsters and infect them intranasally with a defined dose of SARS-CoV-2.

  • Treatment Regimens:

    • Prophylactic: Administer this compound (e.g., 25 mg/kg, twice daily) starting 24 hours before infection.

    • Therapeutic: Administer this compound (e.g., 75 mg/kg, twice daily) starting at a specific time point after infection (e.g., 48 hours post-infection).[4]

  • Vehicle Control: A control group should receive the vehicle formulation following the same dosing schedule.

  • Monitoring: Monitor the animals daily for clinical signs of illness, including weight loss and changes in activity.

  • Endpoint Analysis: At a predetermined time point post-infection (e.g., day 4 or 7), euthanize the animals and collect lung and nasal turbinate tissues.

  • Viral Load Quantification:

    • qRT-PCR: Quantify viral RNA levels in the tissue homogenates.

    • Infectious Titer: Determine the infectious virus titer using a TCID50 or plaque assay on Vero E6 cells.

  • Histopathology: Fix a portion of the lung tissue for histopathological analysis to assess lung injury and inflammation.

Mandatory Visualizations

JNJ_9676_Mechanism_of_Action cluster_host_cell Host Cell Cytoplasm cluster_virus SARS-CoV-2 Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I senses MAVS MAVS RIG_I->MAVS activates TBK1 TBK1 MAVS->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Interferon_Production Type I/III Interferon Production pIRF3->Interferon_Production induces M_Protein M Protein M_Protein->RIG_I inhibits interaction M_Protein->MAVS inhibits interaction M_Protein->TBK1 inhibits interaction JNJ_9676 This compound JNJ_9676->M_Protein inhibits

Caption: Mechanism of this compound action on the interferon signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Antiviral Assay cluster_in_vivo In Vivo Hamster Model Cell_Seeding Seed A549-hACE2 cells Infection Infect with SARS-CoV-2 Cell_Seeding->Infection Treatment_IV Treat with this compound or Vehicle Infection->Treatment_IV Incubation_IV Incubate for 5 days Treatment_IV->Incubation_IV Readout_IV High-Content Imaging Incubation_IV->Readout_IV Analysis_IV Calculate EC50 Readout_IV->Analysis_IV Acclimatization Acclimatize Hamsters Infection_V Intranasal SARS-CoV-2 Infection Acclimatization->Infection_V Treatment_V Administer this compound or Vehicle (BID) Infection_V->Treatment_V Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment_V->Monitoring Endpoint Euthanize and Collect Tissues Monitoring->Endpoint Analysis_V Viral Load (qRT-PCR, TCID50) Histopathology Endpoint->Analysis_V

Caption: Experimental workflows for in vitro and in vivo studies of this compound.

References

Application Notes and Protocols for JNJ-9676 in Plaque Reduction Neutralization Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JNJ-9676, a potent small-molecule inhibitor of the SARS-CoV-2 membrane (M) protein, and its evaluation using plaque reduction neutralization tests (PRNT). Detailed protocols are provided to facilitate the assessment of its antiviral activity in a laboratory setting.

Introduction to this compound

This compound is a novel antiviral compound that demonstrates significant in vitro activity against a range of coronaviruses, including SARS-CoV-2 and its variants.[1] Its unique mechanism of action targets the viral M protein, a crucial component in the virus assembly process.[2][3][4] By binding to the transmembrane domain of the M protein, this compound stabilizes the M protein dimer in an altered conformational state.[1][2][3] This interference with the M protein's dynamics ultimately prevents the release of new, infectious viral particles.[2][3]

Quantitative Data Summary

The antiviral efficacy of this compound has been quantified in several studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants

Cell LineSARS-CoV-2 VariantEC50 (nmol/L)
A549-hACE2B114-22
VeroE6-eGFPB114-22
Not SpecifiedDelta14
Not SpecifiedOmicron26

Data sourced from[1]

Table 2: In Vivo Efficacy of this compound in a Syrian Golden Hamster Model

Dosing RegimenModel TypeViral Load Reduction (log10) in LungInfectious Virus Reduction (log10) in Lung
25 mg/kg BIDPre-exposure3.54
75 mg/kg BIDPost-exposure (48h post-infection)Significant reductionSignificant reduction

Data sourced from[1][2][3][4]

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits viral replication.

Mechanism of Action of this compound cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell Viral_Entry Viral Entry Replication_Complex Viral RNA Replication Viral_Entry->Replication_Complex M_Protein_Dimer M Protein Dimer (Short/Long Forms) Replication_Complex->M_Protein_Dimer Stabilized_Complex Stabilized M Protein Dimer (Altered Conformation) M_Protein_Dimer->Stabilized_Complex Viral_Assembly Viral Assembly M_Protein_Dimer->Viral_Assembly JNJ_9676 This compound JNJ_9676->M_Protein_Dimer Binds to Transmembrane Domain JNJ_9676->Stabilized_Complex Stabilized_Complex->Viral_Assembly Inhibits Infectious_Virion_Release Infectious Virion Release Viral_Assembly->Infectious_Virion_Release

Caption: this compound inhibits viral assembly by stabilizing the M protein dimer.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) for this compound

This protocol outlines the steps to determine the 50% effective concentration (EC50) of this compound against SARS-CoV-2.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • SARS-CoV-2 viral stock of known titer (plaque-forming units [PFU]/mL)

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • 6-well or 24-well tissue culture plates

  • Agarose (B213101) or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • Formalin (10%) for fixation

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed Vero E6 cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate at 37°C with 5% CO2.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMEM to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically ≤0.5%).

  • Virus-Compound Incubation:

    • Dilute the SARS-CoV-2 stock in DMEM to a concentration that will yield approximately 50-100 plaques per well.

    • Mix equal volumes of the diluted virus and each this compound dilution.

    • Include a "virus only" control (virus mixed with DMEM containing the same concentration of DMSO as the compound wells) and a "cells only" control (DMEM only).

    • Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

  • Cell Infection:

    • Gently wash the confluent cell monolayers with PBS.

    • Aspirate the PBS and inoculate the cells with the virus-compound mixtures.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay Application:

    • After the incubation period, aspirate the inoculum from the wells.

    • Overlay the cell monolayers with an agarose or methylcellulose-containing medium. This semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.[5]

  • Incubation for Plaque Formation:

    • Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay and the formalin.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain.

    • Allow the plates to dry. Plaques will appear as clear zones against a background of stained, uninfected cells.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the "virus only" control.

    • Plot the percentage of plaque reduction against the log of the this compound concentration.

    • Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.

Experimental Workflow Diagram

The following diagram outlines the workflow for the Plaque Reduction Neutralization Test.

Plaque Reduction Neutralization Test (PRNT) Workflow Start Start Seed_Cells Seed Vero E6 Cells Start->Seed_Cells Prepare_Compound_Dilutions Prepare this compound Serial Dilutions Seed_Cells->Prepare_Compound_Dilutions Prepare_Virus Dilute SARS-CoV-2 Stock Prepare_Compound_Dilutions->Prepare_Virus Incubate_Virus_Compound Incubate Virus with this compound Prepare_Virus->Incubate_Virus_Compound Infect_Cells Infect Cell Monolayer Incubate_Virus_Compound->Infect_Cells Add_Overlay Apply Agarose/Methylcellulose Overlay Infect_Cells->Add_Overlay Incubate_Plates Incubate for Plaque Formation (2-3 days) Add_Overlay->Incubate_Plates Fix_and_Stain Fix with Formalin & Stain with Crystal Violet Incubate_Plates->Fix_and_Stain Count_Plaques Count Plaques Fix_and_Stain->Count_Plaques Analyze_Data Calculate EC50 Count_Plaques->Analyze_Data End End Analyze_Data->End

Caption: A stepwise workflow for determining the antiviral efficacy of this compound.

References

Application Notes and Protocols: JNJ-9676 for Coronavirus Reverse Genetics Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse genetics is a powerful tool in virology, enabling the manipulation of viral genomes to study gene function, pathogenesis, and the development of antiviral therapies and vaccines.[1][2][3][4][5][6][7] For coronaviruses, with their large RNA genomes, several reverse genetics systems have been established, including those based on bacterial artificial chromosomes (BACs), in vitro ligation, and infectious subgenomic amplicons (ISA).[1][3][4][6][8] The small molecule inhibitor JNJ-9676, which targets the viral membrane (M) protein, represents a valuable tool for use in conjunction with these systems.[9][10][11][12][13]

This compound exhibits potent, nanomolar antiviral activity against a range of betacoronaviruses, including SARS-CoV-2, SARS-CoV, and zoonotic strains from bats and pangolins.[9][10][11] Its mechanism of action involves binding to the transmembrane domains of the M protein dimer, stabilizing it in an altered conformation and preventing the release of infectious virions.[9][10][11][12][14] This unique mode of action makes this compound a valuable chemical probe for studying the role of the M protein in the viral life cycle and a promising candidate for antiviral development.[9][10][11]

These application notes provide detailed protocols for utilizing this compound in coronavirus reverse genetics research, including methods for generating recombinant viruses, assessing antiviral activity, and selecting and characterizing resistant mutants.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following table summarizes the quantitative data on the antiviral activity of this compound against various coronaviruses.

Parameter Virus Cell Line/Model Value Reference
EC50 SARS-CoV-2 (B.1)A549-hACE2~20 nM[15]
EC90 SARS-CoV-2HeLa-hACE2132.0 ± 36.7 nM[11]
EC50 SARS-CoV~20 nM[15]
EC50 MERS-CoV600 nM[15]
In Vivo Efficacy (Pre-exposure) SARS-CoV-2Syrian Golden Hamster25 mg/kg (BID)[9][10][11][12]
↓ 3.5 log10 viral load in lung[9][10][11][12]
↓ 4 log10 infectious virus in lung[9][10][11][12]
In Vivo Efficacy (Post-exposure) SARS-CoV-2Syrian Golden Hamster75 mg/kg (BID)[9][10][11]

Mandatory Visualizations

coronavirus_reverse_genetics_workflow Coronavirus Reverse Genetics Workflow cluster_cDNA_synthesis cDNA Synthesis and Cloning cluster_virus_rescue Virus Rescue Viral RNA Viral RNA RT-PCR RT-PCR Viral RNA->RT-PCR cDNA Fragments cDNA Fragments RT-PCR->cDNA Fragments Ligation Ligation cDNA Fragments->Ligation Cloning Vector Cloning Vector Cloning Vector->Ligation Recombinant Plasmids Recombinant Plasmids Ligation->Recombinant Plasmids In Vitro Transcription In Vitro Transcription Recombinant Plasmids->In Vitro Transcription Full-length gRNA Full-length gRNA In Vitro Transcription->Full-length gRNA Electroporation Electroporation Full-length gRNA->Electroporation N-protein mRNA N-protein mRNA N-protein mRNA->Electroporation Co-culture Co-culture Electroporation->Co-culture Host Cells Host Cells Host Cells->Electroporation Recombinant Virus Recombinant Virus Co-culture->Recombinant Virus Permissive Cells Permissive Cells Permissive Cells->Co-culture

Caption: A generalized workflow for coronavirus reverse genetics.

JNJ_9676_mechanism_of_action This compound Mechanism of Action cluster_viral_assembly Viral Assembly cluster_inhibition Inhibition by this compound M Protein Dimer M Protein Dimer Conformational Equilibrium Conformational Equilibrium M Protein Dimer->Conformational Equilibrium Binding Pocket Binding Pocket M Protein Dimer->Binding Pocket binds to Long Form Long Form Conformational Equilibrium->Long Form Short Form Short Form Conformational Equilibrium->Short Form Viral Assembly Viral Assembly Long Form->Viral Assembly Short Form->Viral Assembly This compound This compound This compound->Binding Pocket Altered Conformation Altered Conformation Binding Pocket->Altered Conformation stabilizes Inhibition of Virus Release Inhibition of Virus Release Altered Conformation->Inhibition of Virus Release

Caption: Mechanism of action of this compound on the M protein.

resistance_selection_workflow Resistance Selection Workflow Recombinant Virus Recombinant Virus Serial Passage Serial Passage Recombinant Virus->Serial Passage Monitor CPE Monitor CPE Serial Passage->Monitor CPE Increasing this compound Increasing [this compound] Increasing this compound->Serial Passage Isolate Resistant Virus Isolate Resistant Virus Monitor CPE->Isolate Resistant Virus CPE observed Viral RNA Extraction Viral RNA Extraction Isolate Resistant Virus->Viral RNA Extraction Sequencing of M gene Sequencing of M gene Viral RNA Extraction->Sequencing of M gene Identify Mutations Identify Mutations Sequencing of M gene->Identify Mutations Reverse Genetics Introduce mutations into recombinant virus Identify Mutations->Reverse Genetics Characterize Mutant Virus Characterize Mutant Virus Reverse Genetics->Characterize Mutant Virus

Caption: Workflow for selecting and analyzing this compound resistant mutants.

Experimental Protocols

Protocol 1: Generation of Recombinant Coronavirus using Reverse Genetics

This protocol provides a general framework for the generation of recombinant coronaviruses. Specific details may need to be optimized based on the virus and reverse genetics system being used.

Materials:

  • Vero E6 cells (or other permissive cell line)

  • BHK-21 cells

  • Plasmids containing fragments of the coronavirus genome

  • N-protein expression plasmid

  • Restriction enzymes

  • T7 RNA polymerase

  • Electroporator and cuvettes

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • TRIzol reagent

  • RT-PCR reagents

Methodology:

  • Assembly of Full-Length cDNA:

    • The full-length viral cDNA is assembled from smaller cDNA fragments cloned into plasmids. This can be achieved through in vitro ligation or Gibson assembly into a bacterial artificial chromosome (BAC).

  • In Vitro Transcription:

    • The full-length cDNA is linearized and used as a template for in vitro transcription using T7 RNA polymerase to generate full-length genomic RNA (gRNA).

  • Virus Rescue:

    • BHK-21 cells are electroporated with the in vitro transcribed gRNA and an mRNA encoding the viral nucleocapsid (N) protein.

    • The electroporated BHK-21 cells are then co-cultured with permissive Vero E6 cells.

  • Virus Amplification and Titer Determination:

    • The co-culture supernatant is harvested when cytopathic effect (CPE) is observed.

    • The virus is further amplified by passaging on fresh Vero E6 cells.

    • The virus titer is determined by plaque assay or TCID50 assay.

Protocol 2: Evaluation of this compound Antiviral Activity against Recombinant Coronavirus

This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound against a recombinant coronavirus.

Materials:

  • Recombinant coronavirus stock of known titer

  • Vero E6 cells (or other permissive cell line)

  • This compound

  • 96-well plates

  • Cell culture reagents

  • Reagents for quantifying viral replication (e.g., crystal violet for CPE-based assays, reagents for RT-qPCR, or antibody for immunofluorescence)

Methodology:

  • Cell Seeding:

    • Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in cell culture medium.

  • Infection and Treatment:

    • Remove the medium from the cells and infect with the recombinant coronavirus at a multiplicity of infection (MOI) of 0.01-0.1.

    • After a 1-hour adsorption period, remove the inoculum and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plates for 48-72 hours, or until significant CPE is observed in the virus control wells (no compound).

  • Quantification of Antiviral Activity:

    • Assess viral replication. This can be done by:

      • CPE Reduction Assay: Stain the cells with crystal violet. The intensity of the stain is proportional to the number of viable cells.

      • RT-qPCR: Extract viral RNA from the supernatant and quantify the number of viral genomes.

      • Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen (e.g., N protein).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the virus control.

    • Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol 3: Selection and Characterization of this compound Resistant Mutants

This protocol outlines the process for selecting for and identifying mutations that confer resistance to this compound.

Materials:

  • Recombinant coronavirus

  • Vero E6 cells

  • This compound

  • Cell culture reagents

  • TRIzol reagent

  • RT-PCR and sequencing reagents

Methodology:

  • Resistance Selection:

    • Infect Vero E6 cells with the recombinant coronavirus at a low MOI in the presence of this compound at a concentration close to the EC50.

    • When CPE is observed, harvest the supernatant and use it to infect fresh cells with the same or a slightly higher concentration of this compound.

    • Repeat this serial passaging, gradually increasing the concentration of this compound.

  • Isolation of Resistant Virus:

    • Once a virus population that can replicate in the presence of high concentrations of this compound is obtained, isolate a single viral clone by plaque purification.

  • Identification of Resistance Mutations:

    • Extract viral RNA from the resistant virus clone.

    • Perform RT-PCR to amplify the M gene.

    • Sequence the M gene and compare it to the wild-type sequence to identify mutations.

  • Characterization of Resistant Mutants:

    • Use reverse genetics (Protocol 1) to introduce the identified mutation(s) into a clean background of the recombinant virus.

    • Confirm the resistance of the new mutant virus by determining its EC50 for this compound (Protocol 2).

    • Characterize the fitness of the mutant virus by comparing its growth kinetics to the wild-type virus in the absence of the compound.

Conclusion

The small molecule inhibitor this compound is a powerful tool for studying the coronavirus M protein and the viral assembly process. When used in conjunction with reverse genetics systems, this compound can be employed to probe the function of the M protein, identify key residues involved in its activity and in drug binding, and understand the mechanisms of antiviral resistance. The protocols outlined in these application notes provide a foundation for researchers to leverage this compound in their studies of coronavirus biology and in the development of novel antiviral strategies.

References

Troubleshooting & Optimization

JNJ-9676 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability in solution and storage conditions of JNJ-9676, a potent inhibitor of the SARS-CoV-2 membrane (M) protein.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For preparing stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A stock solution of 50 mg/mL in DMSO can be prepared.

Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?

A2: The stability of this compound stock solutions is dependent on the storage temperature. The following conditions are recommended:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

It is advised to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: How can I prepare a working solution of this compound for in vitro experiments?

A3: To prepare a working solution for in vitro experiments, the DMSO stock solution can be further diluted in an appropriate aqueous buffer, such as Phosphate-Buffered Saline (PBS). Due to the limited aqueous solubility of many small molecule inhibitors, it is recommended to keep the final concentration of DMSO in the working solution below 1% to avoid solvent-induced artifacts.

Q4: Is this compound stable in aqueous solutions for extended periods?

A4: While specific public data on the long-term stability of this compound in aqueous solutions is limited, compounds with similar chemical scaffolds (e.g., pyrazole (B372694) carboxamides) may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. For critical experiments, it is recommended to prepare fresh dilutions from the frozen DMSO stock solution. A detailed protocol for assessing the stability in your specific experimental buffer is provided in the Troubleshooting Guide.

Q5: What is the mechanism of action of this compound?

A5: this compound targets the membrane (M) protein of SARS-CoV-2. By binding to the M protein dimer, this compound stabilizes a specific conformational state, which in turn prevents the proper assembly of new viral particles and the release of infectious virions.

Troubleshooting Guides

Issue: Precipitation observed when diluting this compound stock solution in aqueous buffer.
  • Possible Cause 1: Low aqueous solubility.

    • Solution: Decrease the final concentration of this compound in the working solution. Consider using a formulation aid, such as a small percentage of a non-ionic surfactant (e.g., Tween-80 at 0.01-0.1%) or increasing the final DMSO concentration slightly (while staying within the tolerance limits of your assay). Always include a vehicle control with the same final solvent composition in your experiments.

  • Possible Cause 2: Buffer incompatibility.

    • Solution: Test the solubility of this compound in a small volume of your intended buffer before preparing a large batch of working solution. If precipitation occurs, consider using a different buffer system.

Issue: Inconsistent or lower-than-expected activity in cellular assays.
  • Possible Cause 1: Degradation of this compound in the working solution.

    • Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods. If you suspect instability in your specific cell culture medium at 37°C, you can perform a stability study as outlined in the Experimental Protocols section below.

  • Possible Cause 2: Adsorption to plasticware.

    • Solution: Use low-adhesion microplates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help in some cases.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the specificity of a stability-indicating analytical method.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
  • For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stressor solution.

2. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
  • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
  • Thermal Degradation (Solution): In water at 80°C for 24 and 48 hours.
  • Photolytic Degradation: Expose the solution in a quartz cuvette to UV light (254 nm) for 24 and 48 hours.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.
  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate the intact this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Representative Stability of this compound in a 5% DMSO/PBS (pH 7.4) Solution

Storage ConditionTime Point% Remaining this compound (Mean ± SD)
2-8°C24 hours98.5 ± 1.2
48 hours97.1 ± 1.5
7 days92.3 ± 2.1
Room Temperature (~25°C)24 hours95.4 ± 1.8
48 hours90.2 ± 2.5
7 days81.6 ± 3.4
37°C24 hours88.7 ± 2.2
48 hours79.3 ± 3.1
7 days65.9 ± 4.0

Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual stability may vary depending on the specific experimental conditions.

Visualizations

Signaling Pathway of SARS-CoV-2 M Protein and Inhibition by this compound

The SARS-CoV-2 M protein plays a crucial role in suppressing the host's innate immune response. It targets the MAVS-mediated signaling pathway, which is essential for the production of type I and III interferons. This compound inhibits the function of the M protein, thereby potentially restoring the host's antiviral response.

G cluster_virus SARS-CoV-2 cluster_host Host Cell Cytoplasm Viral_RNA Viral RNA M_Protein M Protein (dimer) Viral_RNA->M_Protein Translation RIG_I RIG-I/MDA5 Viral_RNA->RIG_I Sensing Viral_Assembly Viral Assembly & Release M_Protein->Viral_Assembly Essential for MAVS MAVS M_Protein->MAVS Inhibits Aggregation RIG_I->MAVS Activation TBK1 TBK1 MAVS->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P Interferons Type I/III Interferons IRF3_P->Interferons Transcription JNJ_9676 This compound JNJ_9676->M_Protein Inhibits G start Prepare this compound Solution stress Incubate under Defined Conditions (Temp, Time) start->stress sample Collect Aliquots at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC-UV Method sample->analyze quantify Quantify Peak Area of this compound and Degradation Products analyze->quantify report Calculate % Remaining and Plot Degradation Kinetics quantify->report

Technical Support Center: JNJ-9676 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo experiments with JNJ-9676, a hypothetical novel small molecule compound. The guidance is structured to address common challenges encountered during preclinical in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues that may arise during your in vivo experiments with this compound.

Formulation and Administration

Q1: this compound has low aqueous solubility. What is the best way to formulate it for oral gavage in mice?

A1: Low aqueous solubility is a common challenge in preclinical studies.[1][2] The selection of an appropriate vehicle is critical for ensuring consistent and reliable results.[3] Here are the key considerations and recommended steps:

  • Start with Common Vehicles: For initial studies, consider using common vehicles known for their ability to suspend or solubilize poorly soluble compounds. A tiered approach is often effective.

  • Vehicle Selection: A variety of vehicles can be used, but it's crucial to be aware of their potential for toxicity.[1][2] For instance, high concentrations of DMSO can cause neurotoxicity, while PEG-400 and PG can also induce motor impairment.[1][2] Aqueous vehicles like 0.9% NaCl and 0.5% carboxymethylcellulose (CMC) are generally well-tolerated but may not be suitable for highly insoluble compounds.[1][2]

  • Formulation Development:

    • Solubility Testing: First, perform small-scale solubility tests with a panel of vehicles to identify a suitable candidate.

    • Vehicle Optimization: If a single vehicle is insufficient, consider co-solvents or creating a suspension. For suspensions, ensure particle size is controlled to prevent aggregation and ensure gavageability.[3]

    • Stability: Assess the physical and chemical stability of the chosen formulation to ensure the compound remains stable throughout the dosing period.[3]

Q2: My this compound formulation appears cloudy or has visible precipitates. Can I still use it?

A2: No, you should not use a formulation with visible precipitates or cloudiness for dosing. This indicates that this compound is not fully dissolved or has crashed out of solution, which will lead to inaccurate and variable dosing.

  • Troubleshooting Steps:

    • Re-dissolve: Try gently warming the solution or using a vortex or sonicator to see if the compound goes back into solution. If it does, ensure it remains stable at room temperature for the duration of your experiment.

    • Reformulate: If the precipitate does not dissolve, you will need to reformulate. This may involve trying a different vehicle, adjusting the pH, or reducing the concentration of this compound.

    • Consider a Suspension: If a solution is not feasible, developing a uniform and stable suspension is a viable alternative. Ensure the suspension is homogenous before each animal is dosed.

Q3: I am observing high variability in my plasma concentration data after oral administration of this compound. What could be the cause?

A3: High variability in plasma exposure is a frequent issue with orally administered compounds, especially those with poor solubility. Several factors can contribute to this:

  • Formulation Issues:

    • Inadequate Solubility/Suspension: If this compound is not fully dissolved or uniformly suspended, the amount of drug administered to each animal can vary significantly.

    • Instability: The compound may be degrading in the formulation or in the GI tract.

  • Administration Technique:

    • Improper Gavage: Inconsistent oral gavage technique can lead to dosing errors, including accidental tracheal administration or esophageal trauma, which can affect absorption.[4][5]

  • Biological Factors:

    • Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption. Ensure consistent fasting or feeding protocols across all animals.

    • Gastrointestinal pH: Variations in stomach pH can affect the dissolution and absorption of pH-sensitive compounds.

    • First-Pass Metabolism: this compound may be subject to extensive first-pass metabolism in the gut wall or liver, which can vary between animals.

Animal Welfare and Procedural Issues

Q4: I am having difficulty with the oral gavage procedure, and some mice are showing signs of distress. What should I do?

A4: Proper oral gavage technique is crucial for animal welfare and data quality.[4][5] Complications can include esophageal trauma, aspiration pneumonia, and stress, which can confound experimental results.[4][5][6]

  • Best Practices for Oral Gavage:

    • Proper Restraint: Use a firm but gentle restraint technique to minimize animal movement and stress.

    • Correct Needle Choice: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse.

    • Technique: Ensure the needle is inserted gently and follows the natural curvature of the esophagus. Do not force the needle if resistance is met.[7]

    • Training: If you are inexperienced, seek training from a skilled technician. Some studies suggest that precoating the gavage needle with sucrose (B13894) can pacify the mice and make the procedure easier.[5]

  • Signs of Distress: If a mouse shows signs of distress (e.g., coughing, difficulty breathing, bleeding from the mouth), immediately stop the procedure.[7] Monitor the animal closely. If signs persist, consult with the veterinary staff.

Q5: Some animals in my study are losing weight or appear lethargic after dosing with this compound. How can I determine if this is due to the compound or the vehicle?

A5: It is essential to differentiate between compound-related toxicity and adverse effects from the vehicle or procedure.

  • Include a Vehicle Control Group: Always include a group of animals that receives the vehicle alone.[1][2] This will help you determine if the observed effects are due to the vehicle.

  • Dose-Response Study: Conduct a dose-response study to see if the adverse effects are dose-dependent.

  • Clinical Observations: Carefully monitor all animals for clinical signs of toxicity, such as changes in weight, activity, and grooming.

  • Toxicology Endpoints: In some cases, it may be necessary to include toxicology endpoints, such as clinical pathology or histopathology, to understand the cause of the adverse effects.[8]

Data Presentation: Vehicle Selection for In Vivo Studies

The following tables summarize information on common vehicles used in in vivo studies.

Table 1: Common Vehicles for Oral Administration

VehiclePropertiesCommon ConcentrationPotential Issues
0.9% Saline Aqueous, well-toleratedN/ANot suitable for hydrophobic compounds
0.5% Carboxymethylcellulose (CMC) Aqueous suspension agent0.5% - 1.0% (w/v)Can be viscous at higher concentrations
Polyethylene Glycol 400 (PEG-400) Co-solventUp to 100%Can cause neurotoxicity at high doses
Propylene Glycol (PG) Co-solventUp to 100%Can cause neurotoxicity at high doses
Dimethyl Sulfoxide (DMSO) Co-solvent< 10% in combination with other vehiclesCan cause significant motor impairment
Corn Oil / Sesame Oil Lipid-based vehicleN/ACan affect drug absorption and metabolism

Table 2: Recommended Maximum Administration Volumes in Mice

Route of AdministrationMaximum Volume (mL/kg)
Oral (gavage) 10
Intravenous 10
Intraperitoneal 10
Subcutaneous 10

Experimental Protocols

General Protocol for an In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework. Specific details may need to be optimized for your particular model and compound.

  • Animal Model:

    • Select an appropriate mouse strain (e.g., athymic nude or NSG mice).

    • Implant tumor cells subcutaneously.

    • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).

  • Randomization and Grouping:

    • Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

    • Ensure that the average tumor volume is similar across all groups.

  • Formulation Preparation:

    • Prepare the this compound formulation and vehicle control on each day of dosing.

    • Ensure the formulation is homogenous before dosing each animal.

  • Dosing:

    • Administer this compound or vehicle via the desired route (e.g., oral gavage) at the specified dose and schedule (e.g., once daily for 21 days).

    • Dose volume should be based on the most recent body weight of each animal.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animals daily for any clinical signs of toxicity.

  • Endpoint:

    • The study may be terminated when tumors in the vehicle control group reach a specific size, or at a predetermined time point.

    • At the end of the study, collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).

Visualizations

Signaling Pathway

MAPK_Signaling_Pathway Hypothetical this compound Target Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK JNJ9676 This compound JNJ9676->RAF ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation

Caption: A hypothetical signaling pathway where this compound acts as a RAF inhibitor.

Experimental Workflow

In_Vivo_Experimental_Workflow General In Vivo Experimental Workflow start Start protocol Protocol Design & IACUC Approval start->protocol formulation Formulation Development protocol->formulation randomization Tumor Implantation & Randomization protocol->randomization pilot_pk Pilot PK Study (Optional) formulation->pilot_pk pilot_pk->randomization dosing Dosing Period randomization->dosing monitoring Tumor & Body Weight Monitoring dosing->monitoring endpoint Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis endpoint->analysis report Final Report analysis->report

Caption: A generalized workflow for conducting an in vivo efficacy study.

Troubleshooting Logic

Troubleshooting_Decision_Tree Troubleshooting In Vivo Study Issues start Unexpected Result Observed high_variability High Data Variability? start->high_variability adverse_effects Adverse Effects? high_variability->adverse_effects No check_formulation Check Formulation (Solubility, Stability) high_variability->check_formulation Yes no_efficacy Lack of Efficacy? adverse_effects->no_efficacy No check_vehicle_tox Assess Vehicle Toxicity (Vehicle Control Group) adverse_effects->check_vehicle_tox Yes confirm_exposure Confirm Drug Exposure (PK/PD) no_efficacy->confirm_exposure Yes check_dosing Review Dosing Technique check_formulation->check_dosing check_pk Analyze PK Data check_dosing->check_pk dose_response Conduct Dose-Response Study check_vehicle_tox->dose_response check_target Validate Target Engagement confirm_exposure->check_target

Caption: A decision tree for troubleshooting common issues in in vivo experiments.

References

Technical Support Center: JNJ-XXXX Efficacy in Hamster Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "JNJ-9676" is not publicly available. This technical support guide is based on established methodologies for evaluating therapeutic efficacy in hamster models, particularly in the context of respiratory viral infections, using a hypothetical compound "JNJ-XXXX".

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers in optimizing the evaluation of JNJ-XXXX in hamster models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended hamster species for this type of study?

A1: The Syrian hamster (Mesocricetus auratus) is a widely used and appropriate model for studying respiratory viral diseases as it often mimics the pathology of human disease.[1] Key features include predictable weight loss and the development of interstitial pneumonia following infection.[2]

Q2: What are the typical routes of administration for a therapeutic like JNJ-XXXX in hamsters?

A2: The route of administration should be chosen based on the therapeutic's properties and intended clinical use. Common routes in hamster studies include intramuscular (IM), intranasal (IN), and intraperitoneal (IP) injections. The choice of route can significantly impact the immune response and protective efficacy.

Q3: What are the key endpoints to measure the efficacy of JNJ-XXXX?

A3: Key efficacy endpoints in hamster models for respiratory infections include:

  • Clinical Observations: Daily monitoring of clinical scores (e.g., ruffled fur, hunched posture, labored breathing) and body weight are critical.[2]

  • Viral Load: Quantification of viral RNA and viable virus titers in lung tissue and oral swabs provides a direct measure of the therapeutic's antiviral activity.[2][3]

  • Histopathology: Microscopic examination of lung tissue to assess the extent of pneumonia and tissue damage.[1][2]

  • Immunogenicity: Measurement of neutralizing antibody titers if the therapeutic is expected to elicit an immune response.[1][3]

Q4: When should JNJ-XXXX be administered in relation to the viral challenge?

A4: JNJ-XXXX can be evaluated in two main regimens:

  • Prophylactic: Administration before the viral challenge (e.g., 24 hours prior) to assess its ability to prevent infection or disease.[2]

  • Therapeutic: Administration after the viral challenge (e.g., 8 hours post-infection) to evaluate its effectiveness in treating an established infection.[2] The timing should be based on the intended therapeutic window of the compound.

Troubleshooting Guide

Q1: I am not observing a significant reduction in lung viral load with JNJ-XXXX treatment. What are the possible reasons?

A1:

  • Suboptimal Dosing: The dose of JNJ-XXXX may be too low to achieve a therapeutic concentration in the lung tissue. Consider performing a dose-response study to identify the optimal dose.

  • Timing of Administration: For a therapeutic regimen, administration may be too late in the course of infection. Viral replication may have already peaked. Consider administering the compound earlier post-infection.

  • Compound Stability/Delivery: Ensure the formulation of JNJ-XXXX is stable and that the chosen route of administration allows for adequate bioavailability in the lungs.

  • Viral Challenge Dose: An overwhelmingly high viral challenge dose might overcome the therapeutic effect. Verify the titer of your viral stock and consider using a lower challenge dose that still causes consistent disease.

Q2: The hamsters in the JNJ-XXXX treated group are showing significant weight loss, similar to the control group. Why is this happening?

A2:

  • Delayed Onset of Action: The therapeutic effect of JNJ-XXXX might have a delayed onset, and initial weight loss due to the infection may still occur. Continue monitoring for weight regain in the later stages of the study.

  • Insufficient Efficacy at Current Dose: The current dose may not be sufficient to control the viral replication and subsequent inflammation that leads to weight loss.

  • Toxicity of the Compound: At higher doses, JNJ-XXXX itself or its vehicle could be causing toxicity. Include a control group that receives only JNJ-XXXX without the viral challenge to assess for any compound-related adverse effects.

  • Off-target Effects: The compound might be modulating a pathway that exacerbates the clinical signs of the disease.

Q3: The histopathology scores for lung tissue are inconsistent across animals in the same treatment group. How can I improve consistency?

A3:

  • Standardized Necropsy and Tissue Collection: Ensure that the same lung lobes are collected from each animal and are processed in a consistent manner.

  • Blinded Scoring: The pathologist scoring the slides should be blinded to the treatment groups to avoid bias.

  • Sufficient Sample Size: A larger number of animals per group can help to account for biological variability and provide more statistically significant results.

  • Consistent Viral Challenge: Ensure that the intranasal viral challenge is administered consistently to all animals to minimize variability in the initial infection.

Data Presentation

Table 1: Example of Body Weight Change Data

Treatment GroupNDay 0Day 1Day 2Day 3Day 4Day 5
Vehicle Control 8100%98%95%92%93%95%
JNJ-XXXX (10 mg/kg) 8100%99%98%97%99%101%
JNJ-XXXX (30 mg/kg) 8100%100%100%99%101%103%
Uninfected Control 4100%101%102%103%104%105%

Table 2: Example of Lung Viral Titer and Histopathology Data at Day 5 Post-Infection

Treatment GroupNMean Viral Titer (PFU/g)Mean Histopathology Score (0-4)
Vehicle Control 85.2 x 10^53.5
JNJ-XXXX (10 mg/kg) 81.1 x 10^41.8
JNJ-XXXX (30 mg/kg) 8< 100 (Limit of Detection)0.5
Uninfected Control 4Not Detected0

Experimental Protocols

Protocol: Therapeutic Efficacy of JNJ-XXXX in a Syrian Hamster Model of Respiratory Viral Infection

  • Animal Acclimatization:

    • House 6-8 week old male Syrian hamsters in appropriate BSL-3 containment.

    • Allow for a minimum of 5 days of acclimatization before the start of the experiment.

  • Groups and Dosing:

    • Randomly assign hamsters to treatment groups (e.g., Vehicle Control, JNJ-XXXX low dose, JNJ-XXXX high dose, Uninfected Control). A typical group size is 8-10 animals.

    • Prepare JNJ-XXXX in a sterile vehicle solution.

  • Viral Challenge:

    • Anesthetize hamsters with isoflurane.

    • Administer the viral challenge via intranasal inoculation (e.g., 1 x 10^5 PFU in 100 µL of sterile PBS). The uninfected control group receives PBS only.

  • Therapeutic Administration:

    • At the designated time post-infection (e.g., 8 hours), administer the first dose of JNJ-XXXX or vehicle according to the assigned groups.

    • Continue dosing at the predetermined frequency (e.g., once daily) for the duration of the study.

  • Monitoring:

    • Record body weights and clinical scores daily for each animal.

    • Observe animals for any adverse reactions to the treatment.

  • Necropsy and Sample Collection:

    • At the study endpoint (e.g., Day 5 post-infection), euthanize hamsters.

    • Collect lung tissue for viral load quantification (e.g., plaque assay or qRT-PCR) and histopathology.[2]

    • Collect oral swabs for viral shedding analysis.

    • Collect blood for serological analysis if required.

  • Plaque Assay for Viral Titer:

    • Homogenize a weighed portion of lung tissue.

    • Perform serial dilutions of the homogenate and infect a susceptible cell line (e.g., Vero E6).

    • After an incubation period, overlay with agarose (B213101) containing neutral red and incubate until plaques are visible.[2]

    • Count the plaques to determine the viral titer (PFU/g of tissue).

Visualizations

Experimental_Workflow cluster_setup Study Setup cluster_infection Infection & Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis acclimatize Acclimatize Hamsters (5 days) randomize Randomize into Treatment Groups acclimatize->randomize challenge Intranasal Viral Challenge (Day 0) randomize->challenge treatment Administer JNJ-XXXX or Vehicle (e.g., +8h post-infection) challenge->treatment daily_monitoring Daily Monitoring: - Body Weight - Clinical Scores treatment->daily_monitoring necropsy Necropsy (e.g., Day 5) daily_monitoring->necropsy analysis Sample Analysis: - Viral Load (Lungs) - Histopathology - Serology necropsy->analysis Signaling_Pathway cluster_virus Viral Infection cluster_cell Host Cell Response Virus Virus Receptor Cellular Receptor (e.g., ACE2) Virus->Receptor Binding & Entry Viral_RNA Viral RNA Replication Receptor->Viral_RNA RIGI RIG-I / MDA5 (RNA Sensors) Viral_RNA->RIGI MAVS MAVS Signaling RIGI->MAVS IRF3 IRF3/7 Activation MAVS->IRF3 NFkB NF-kB Activation MAVS->NFkB IFN Type I Interferon (IFN) Production IRF3->IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Antiviral Antiviral State IFN->Antiviral JNJXXXX JNJ-XXXX JNJXXXX->MAVS Enhances Troubleshooting_Logic Start Issue: No reduction in viral load Dose Is the dose optimal? Start->Dose Dose_Yes Yes Dose->Dose_Yes Check Dose_No No Dose->Dose_No Check Timing Is administration timing correct? Timing_Yes Yes Timing->Timing_Yes Check Timing_No No Timing->Timing_No Check Route Is the route of administration effective? Route_Yes Yes Route->Route_Yes Check Route_No No Route->Route_No Check Challenge Is the viral challenge dose appropriate? Action_Challenge Action: Verify viral stock titer Challenge->Action_Challenge Dose_Yes->Timing Action_Dose Action: Perform dose-response study Dose_No->Action_Dose Timing_Yes->Route Action_Timing Action: Administer therapeutic earlier Timing_No->Action_Timing Route_Yes->Challenge Action_Route Action: Test alternative routes Route_No->Action_Route

References

Technical Support Center: Overcoming JNJ-9676 Resistance Mutations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to JNJ-9676, a novel inhibitor of the coronavirus membrane (M) protein.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the transmembrane domains of the coronavirus M protein.[1] By binding to a pocket formed by these domains, this compound stabilizes the M protein dimer in an altered conformation. This interference with the conformational dynamics of the M protein disrupts its normal function in viral assembly, ultimately preventing the release of infectious virus particles.[1]

Q2: Have any resistance mutations to this compound been identified?

As of the latest available data, specific resistance mutations to this compound have not been extensively reported in published literature. However, research on similar coronavirus M protein inhibitors, such as CIM-834, has identified mutations that may be relevant. For CIM-834, the S99A substitution in the M protein resulted in complete resistance, while M91K and N117K substitutions had a minimal impact on its activity.[2] Given that the M protein is highly conserved, it is plausible that mutations in or near the this compound binding site could confer resistance.

Q3: What are the potential mechanisms of resistance to this compound?

Potential resistance mechanisms to this compound can be broadly categorized as:

  • On-target mutations: Amino acid substitutions in the M protein that directly interfere with this compound binding. These mutations could alter the shape or chemical properties of the binding pocket, reducing the affinity of the inhibitor.

  • Changes in M protein expression or dynamics: Although less common for viral proteins, alterations in the expression levels or conformational dynamics of the M protein could potentially reduce the effectiveness of the inhibitor.

  • Bypass pathways: It is theoretically possible, though less likely for a structural protein inhibitor, that the virus could develop alternative mechanisms for virion assembly that are less dependent on the specific conformation of the M protein targeted by this compound.

Q4: How can we predict potential resistance mutations to this compound?

Predicting resistance mutations can be approached through a combination of computational and experimental methods:

  • Structural analysis: Based on the cryo-EM structure of this compound bound to the M protein, researchers can identify key interacting residues.[1] In silico mutagenesis and molecular dynamics simulations can then be used to predict which amino acid changes would most likely disrupt inhibitor binding.

  • Sequence alignment: Aligning M protein sequences from different coronaviruses and circulating variants can identify conserved regions. Mutations in these conserved areas within the drug-binding site are often associated with resistance, as the virus has a lower tolerance for changes in these functionally important regions.

  • In vitro resistance selection: Experimentally, resistance mutations can be generated by passaging the virus in the presence of increasing concentrations of this compound. This method allows for the selection of spontaneously arising mutations that confer a survival advantage in the presence of the drug.

Troubleshooting Guides

Problem: Reduced efficacy of this compound in cell culture experiments.

Possible Cause 1: Suboptimal experimental conditions.

  • Troubleshooting:

    • Verify the concentration and purity of the this compound stock solution.

    • Ensure the correct cell line is being used and that cells are healthy and within a low passage number.

    • Optimize the multiplicity of infection (MOI) for the virus. A very high MOI can sometimes overcome the effects of an inhibitor.

    • Confirm the incubation time for the drug and virus is appropriate for the assay being performed.

Possible Cause 2: Emergence of resistant viral variants.

  • Troubleshooting:

    • Sequence the M protein gene from the virus population that shows reduced susceptibility to this compound. Compare the sequence to the wild-type virus to identify any mutations.

    • Perform a plaque reduction assay to quantify the level of resistance (fold-change in EC50) compared to the wild-type virus.

    • If a specific mutation is identified, use reverse genetics or site-directed mutagenesis to introduce the mutation into a wild-type infectious clone to confirm its role in resistance.

Problem: Difficulty generating this compound resistant mutants in the lab.

Possible Cause 1: High genetic barrier to resistance.

  • Troubleshooting:

    • The genetic barrier to resistance is the number of mutations required for a virus to become resistant. If resistance requires multiple mutations, it will be less likely to arise. Consider using a lower starting concentration of this compound in your selection experiments to allow for the gradual accumulation of mutations.

    • Increase the number of passages to provide more opportunities for mutations to arise and be selected.

    • Consider using a viral strain with a higher mutation rate, if available and appropriate for the experimental goals.

Possible Cause 2: Fitness cost of resistance mutations.

  • Troubleshooting:

    • Resistance mutations can sometimes come at a cost to the virus's ability to replicate efficiently. If a resistance mutation significantly impairs viral fitness, it may be outcompeted by the wild-type virus, especially at lower drug concentrations.

    • Characterize the replication kinetics of any potential resistant variants in the absence of the drug to assess their fitness compared to the wild-type virus.

    • Alternate between passages with and without the drug to potentially select for resistant viruses that have also acquired compensatory mutations to restore fitness.

Data Summary

Table 1: Hypothetical Susceptibility of M Protein Mutants to this compound

M Protein MutantPutative LocationPredicted Impact on this compound BindingExpected EC50 Fold-Change
S99ATransmembrane DomainHigh>100-fold
M91KTransmembrane DomainLow1-5-fold
N117KTransmembrane DomainLow1-5-fold
Y95FBinding Pocket ResidueModerate to High10-100-fold
C33SBinding Pocket ResidueModerate5-20-fold

Note: This table is based on data from a similar M protein inhibitor (CIM-834) and structural analysis of the this compound binding site.[2][3] The expected EC50 fold-changes are hypothetical and require experimental validation.

Key Experimental Protocols

Protocol 1: In Vitro Generation of this compound Resistant Virus
  • Virus Stock Preparation: Prepare a high-titer stock of the wild-type coronavirus.

  • Cell Seeding: Seed a permissive cell line (e.g., Vero E6) in 6-well plates.

  • Serial Passage:

    • Infect the cells with the virus at a low MOI (e.g., 0.01) in the presence of this compound at a concentration equal to the EC50.

    • Incubate until cytopathic effect (CPE) is observed.

    • Harvest the supernatant containing the progeny virus.

    • Use the harvested virus to infect fresh cells, gradually increasing the concentration of this compound in subsequent passages.

  • Isolation of Resistant Clones: Once the virus can replicate in the presence of a high concentration of this compound, perform a plaque assay to isolate individual viral clones.

  • Genotypic and Phenotypic Characterization:

    • Sequence the M protein gene of the resistant clones to identify mutations.

    • Determine the EC50 of this compound for the resistant clones and compare it to the wild-type virus.

Protocol 2: Site-Directed Mutagenesis to Confirm Resistance
  • Plasmid Preparation: Obtain or generate a plasmid containing an infectious clone of the coronavirus.

  • Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce the putative resistance mutation into the M protein gene of the infectious clone plasmid.

  • Sequence Verification: Sequence the entire M protein gene to confirm the presence of the desired mutation and the absence of any off-target mutations.

  • Virus Rescue: Transfect the mutated plasmid into a permissive cell line to rescue the recombinant virus.

  • Phenotypic Analysis: Perform a plaque reduction assay or other antiviral susceptibility assay to compare the EC50 of this compound against the mutant virus and the wild-type virus.

Visualizations

JNJ9676_Mechanism_of_Action cluster_virion Coronavirus Virion Viral_RNA Viral RNA + N Protein Virion_Assembly Virion Assembly and Budding Viral_RNA->Virion_Assembly M_Protein_Dimer M Protein Dimer (Functional) M_Protein_Dimer->Virion_Assembly Altered_M_Protein Altered M Protein Conformation (Non-functional) M_Protein_Dimer->Altered_M_Protein JNJ9676 This compound JNJ9676->M_Protein_Dimer Binds to Transmembrane Domain Altered_M_Protein->Virion_Assembly Inhibits

Caption: Mechanism of action of this compound.

Resistance_Workflow Start Reduced this compound Efficacy Observed In_Vitro_Selection In Vitro Resistance Selection (Serial Passage with this compound) Start->In_Vitro_Selection Isolate_Clones Isolate Resistant Viral Clones In_Vitro_Selection->Isolate_Clones Sequence_Analysis Sequence M Protein Gene Isolate_Clones->Sequence_Analysis Identify_Mutations Identify Putative Resistance Mutations Sequence_Analysis->Identify_Mutations Identify_Mutations->In_Vitro_Selection No, continue selection Confirm_Resistance Confirm Resistance via Site-Directed Mutagenesis Identify_Mutations->Confirm_Resistance Yes Phenotypic_Assay Phenotypic Characterization (EC50 Determination) Confirm_Resistance->Phenotypic_Assay Overcoming_Strategy Develop Strategies to Overcome Resistance (e.g., Combination Therapy) Phenotypic_Assay->Overcoming_Strategy

Caption: Experimental workflow for identifying and characterizing this compound resistance.

Signaling_Pathway cluster_host_cell Host Cell Virus_Entry Virus Entry Viral_Replication Viral RNA Replication Virus_Entry->Viral_Replication Protein_Synthesis Viral Protein Synthesis (including M protein) Viral_Replication->Protein_Synthesis M_protein M Protein Protein_Synthesis->M_protein ER_Golgi ER-Golgi Intermediate Compartment (ERGIC) Virion_Assembly Virion Assembly ER_Golgi->Virion_Assembly Virus_Release Virus Release Virion_Assembly->Virus_Release JNJ9676 This compound JNJ9676->M_protein Inhibits function M_protein->ER_Golgi Resistance_Mutation Resistance Mutation (e.g., S99A) Resistance_Mutation->M_protein Alters binding site

Caption: Coronavirus replication cycle and the point of inhibition by this compound.

References

JNJ-7706621 Technical Support Center: Troubleshooting High-Throughput Screening Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing JNJ-7706621 in high-throughput screening (HTS) applications. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-7706621 and what is its primary mechanism of action?

JNJ-7706621 is a potent, cell-permeable small molecule inhibitor with a dual mechanism of action. It primarily targets cyclin-dependent kinases (CDKs) and Aurora kinases, key regulators of the cell cycle.[1][2] By inhibiting these kinases, JNJ-7706621 can induce cell cycle arrest in the G2/M phase, delay progression through G1, and ultimately lead to apoptosis in cancer cells.[1] It demonstrates potent inhibition of CDK1 and CDK2, as well as Aurora A and Aurora B.[2][3]

Q2: What are the recommended solvent and storage conditions for JNJ-7706621?

JNJ-7706621 is soluble in dimethyl sulfoxide (B87167) (DMSO), with a solubility of up to 79 mg/mL.[4] For cell-based assays, it is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[4] Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[5][6] For in vivo studies, various formulations involving co-solvents like PEG300, Tween 80, and saline have been described.[5]

Q3: What is the typical concentration range for JNJ-7706621 in cell-based assays?

The effective concentration of JNJ-7706621 can vary significantly depending on the cell line and the specific assay. IC50 values for growth inhibition in various human cancer cell lines typically range from 112 to 514 nM.[3][4] However, for inducing specific cellular effects like G2/M arrest or apoptosis, concentrations ranging from 0.5 to 3 µM have been used.[4][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Does JNJ-7706621 have off-target effects?

Yes, while JNJ-7706621 is a potent inhibitor of CDKs and Aurora kinases, it can exhibit activity against other kinases at higher concentrations.[4] Some reported off-targets include VEGF-R2, FGF-R2, and GSK3β, with IC50 values in the range of 154-254 nM.[4][5] Researchers should be aware of these potential off-target effects when interpreting experimental results, especially at higher concentrations.

Troubleshooting Guide

This guide addresses specific issues that may arise during high-throughput screening with JNJ-7706621.

Issue 1: High Variability or Poor Reproducibility in Assay Results

High variability in HTS assays can stem from several factors, including compound precipitation, inconsistent cell seeding, or reagent instability.

  • Troubleshooting Steps:

    • Compound Solubility: Ensure complete solubilization of JNJ-7706621 in high-quality, anhydrous DMSO.[4] Consider using sonication to aid dissolution.[5] Visually inspect stock solutions and diluted plates for any signs of precipitation.

    • Assay Protocol Consistency: Standardize all steps of the HTS protocol, including cell seeding density, incubation times, and reagent addition volumes. Utilize automated liquid handlers to minimize human error.

    • Reagent Stability: Prepare fresh dilutions of JNJ-7706621 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[5]

    • DMSO Tolerance: Verify that the final concentration of DMSO in your assay does not exceed the tolerance of your cell line, which is typically below 0.5%.[5]

Issue 2: Lower than Expected Potency or No Cellular Effect

If JNJ-7706621 does not produce the expected biological effect, it could be due to compound inactivity, cellular resistance, or issues with the assay itself.

  • Troubleshooting Steps:

    • Compound Integrity: Confirm the identity and purity of your JNJ-7706621 stock. If possible, use a fresh batch of the compound.

    • Cellular Resistance: Some cell lines can develop resistance to JNJ-7706621, potentially through the upregulation of drug efflux pumps like ABCG2.[2][4] Consider using a different cell line or testing for the expression of resistance-associated proteins.

    • Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected cellular phenotype. For proliferation assays, confirm that the cells are in a logarithmic growth phase.

    • Incubation Time: The effects of JNJ-7706621 on the cell cycle and apoptosis may require a sufficient incubation period. Optimize the treatment duration for your specific cell line and endpoint.

Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects

Observing cellular effects that are inconsistent with CDK and Aurora kinase inhibition may indicate off-target activity.

  • Troubleshooting Steps:

    • Concentration Reduction: If possible, lower the concentration of JNJ-7706621 to a range that is more selective for its primary targets.

    • Orthogonal Assays: Use alternative methods to confirm the on-target effects. For example, measure the phosphorylation status of direct downstream targets of CDKs (e.g., Retinoblastoma protein) or Aurora kinases (e.g., Histone H3).[1]

    • Control Compounds: Include control compounds with known mechanisms of action to help differentiate between on-target and off-target effects.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of JNJ-7706621

Kinase TargetIC50 (nM)
CDK1/cyclin B9[3][4]
CDK2/cyclin A4[2]
CDK2/cyclin E3[2]
Aurora A11[3][4]
Aurora B15[3]
VEGF-R2154-254[4][5]
FGF-R2154-254[4]
GSK3β154-254[4][5]

Table 2: In Vitro Antiproliferative Activity of JNJ-7706621 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer112-284[3][4]
HCT-116Colon Cancer112-254[4][8]
A375Melanoma447[3]
PC3Prostate Cancer112-514[4]
DU145Prostate Cancer112-514[4]
MDA-MB-231Breast Cancer112-514[4]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using [¹⁴C]-Thymidine Incorporation

This protocol is adapted from methodologies used to assess the antiproliferative effects of JNJ-7706621.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add serial dilutions of JNJ-7706621 (typically in DMSO, with the final DMSO concentration kept below 0.5%) to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 24 hours.

  • Radiolabeling: Add [¹⁴C]-thymidine to each well and incubate for an additional 24 hours.

  • Harvesting and Measurement: Wash the cells with PBS to remove unincorporated [¹⁴C]-thymidine. The amount of incorporated radioactivity, which correlates with DNA synthesis and cell proliferation, is then quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Kinase Activity Assay

This is a general protocol for assessing the inhibitory activity of JNJ-7706621 against a specific kinase.[4]

  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate (e.g., a biotinylated peptide), and ATP (often radiolabeled, e.g., [γ-³³P]ATP) in a suitable kinase buffer.

  • Inhibitor Addition: Add varying concentrations of JNJ-7706621 to the reaction wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction, for example, by adding a solution containing EDTA.

  • Signal Detection: Capture the phosphorylated substrate on a streptavidin-coated plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase activity inhibition at each JNJ-7706621 concentration and calculate the IC50 value.

Visualizations

Signaling_Pathway cluster_CDK CDK Pathway cluster_Aurora Aurora Kinase Pathway JNJ JNJ-7706621 CDK1_CyclinB CDK1/Cyclin B JNJ->CDK1_CyclinB inhibition CDK2_CyclinE CDK2/Cyclin E JNJ->CDK2_CyclinE inhibition AuroraA Aurora A JNJ->AuroraA inhibition AuroraB Aurora B JNJ->AuroraB inhibition G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest G2_M_Transition->Cell_Cycle_Arrest Mitotic_Spindle Mitotic Spindle Assembly AuroraA->Mitotic_Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitotic_Spindle->Cell_Cycle_Arrest Cytokinesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: JNJ-7706621 signaling pathway.

HTS_Workflow start Start plate_prep Prepare Assay Plates (Seed Cells) start->plate_prep compound_add Add Compound to Plates plate_prep->compound_add compound_prep Prepare JNJ-7706621 Dilutions compound_prep->compound_add incubation Incubate compound_add->incubation reagent_add Add Detection Reagent incubation->reagent_add read_plate Read Plate (e.g., Scintillation Counter) reagent_add->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end Troubleshooting_Tree start High Variability in Results? check_solubility Check Compound Solubility (Precipitation?) start->check_solubility Yes check_protocol Review Assay Protocol (Inconsistencies?) start->check_protocol No check_solubility->check_protocol No improve_solubility Improve Solubilization (Fresh DMSO, Sonication) check_solubility->improve_solubility Yes check_reagents Assess Reagent Stability (Degradation?) check_protocol->check_reagents No standardize_protocol Standardize Protocol (Automation) check_protocol->standardize_protocol Yes use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents Yes unresolved Issue Persists (Contact Support) check_reagents->unresolved No resolved Issue Resolved improve_solubility->resolved standardize_protocol->resolved use_fresh_reagents->resolved

References

Validation & Comparative

Comparative Efficacy of JNJ-9676 and Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antiviral agent JNJ-9676 against other established antiviral drugs. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, mechanisms of action, and experimental data of these compounds.

Introduction to this compound

This compound is a novel small-molecule inhibitor targeting the membrane (M) protein of betacoronaviruses.[1][2][3][4][5] It has demonstrated potent in vitro nanomolar antiviral activity against a range of sarbecoviruses, including SARS-CoV-2, SARS-CoV, and strains of zoonotic origin from bats and pangolins.[1][2][3][4] The M protein is a highly conserved protein within betacoronaviruses and plays a crucial role in the assembly of new virus particles.[1][2][3] this compound functions by binding to a novel pocket in the transmembrane domain of the M protein, stabilizing it in an altered conformational state and thereby preventing the release of infectious virions.[1][2][3]

Efficacy of this compound: Preclinical Data

The efficacy of this compound has been evaluated in preclinical studies, notably in Syrian golden hamster models.

In Vitro Efficacy

This compound exhibits double-digit nanomolar in vitro potency against all tested variants of SARS-CoV-2.[1] It has a 90% effective concentration (EC90) of 132.0 ± 36.7 nM.[1]

In Vivo Efficacy in Hamster Models

In a pre-exposure Syrian golden hamster model, this compound administered at a dose of 25 mg/kg twice daily demonstrated a significant reduction in viral load and infectious virus in the lungs by 3.5 log10 and 4 log10, respectively.[1][2][3][4] At this dosage, histopathology scores were reduced to baseline levels.[2][3][4] In a post-exposure model, this compound was still effective at a dose of 75 mg/kg twice daily, even when treatment was initiated 48 hours after infection, at the time of peak viral loads.[1][2][3]

Comparative Analysis with Other Antivirals

Direct comparative studies between this compound and other antivirals in the same experimental settings are not yet available in the public domain. The following tables provide a summary of the efficacy of this compound (preclinical data) and other approved antiviral drugs (clinical data) against their respective viral targets.

Table 1: Efficacy of Antivirals Against Coronaviruses (SARS-CoV-2)
Antiviral AgentMechanism of ActionEfficacy HighlightsData Source
This compound M protein inhibitorPreclinical: 3.5 log10 reduction in viral load and 4 log10 reduction in infectious virus in hamster lungs (25 mg/kg BID, pre-exposure).[1][2][3][4]Preclinical (Hamster Model)
Remdesivir (GS-5734) RNA polymerase inhibitorShortens patient recovery time.[6]Clinical Trials
Paxlovid™ (PF-07321332/ritonavir) 3CL protease inhibitor89% reduction in hospitalization or death when administered within 3 days of symptom onset.[7]Clinical Trials
Molnupiravir RNA polymerase inhibitor (induces viral mutagenesis)6.8% of treated patients were hospitalized or died compared to 9.7% in the placebo group.[7]Clinical Trials
Table 2: Efficacy of Antivirals Against Influenza Virus
Antiviral AgentMechanism of ActionEfficacy HighlightsData Source
Oseltamivir (Tamiflu) Neuraminidase inhibitorReduces time to first alleviation of symptoms by 16.8 hours in adults.[8] Reduces symptomatic influenza in prophylaxis by 55%.[8]Clinical Trials
Baloxavir (B560136) marboxil (Xofluza) Cap-dependent endonuclease inhibitorSuperior to placebo in alleviating influenza symptoms (median time to alleviation of 53.7 hours vs. 80.2 hours).[9] Has a better virological response than oseltamivir.[10][11]Clinical Trials
Zanamivir (Relenza) Neuraminidase inhibitorReduces symptomatic flu rates in high-risk patients when used for post-exposure prophylaxis.[12]Clinical Trials
Peramivir (Rapivab) Neuraminidase inhibitorMay shorten hospital stays for seasonal flu (average difference of –1.73 days), though evidence certainty is low.[12]Clinical Trials
Laninamivir (Inavir) Neuraminidase inhibitorReduces symptomatic flu rates in high-risk patients for post-exposure prophylaxis.[12]Clinical Trials

Experimental Protocols

This compound In Vivo Efficacy Study in Syrian Golden Hamsters
  • Animal Model: Syrian golden hamsters are a well-established model for studying SARS-CoV-2 infection as they mimic aspects of human disease.

  • Pre-exposure Prophylaxis Model:

    • Dosing: this compound was administered at a dose of 25 mg/kg twice daily (BID).

    • Infection: Hamsters were infected with SARS-CoV-2.

    • Endpoints: Viral load and infectious virus titers in the lungs were measured. Histopathology of the lungs was also assessed.

  • Post-exposure Treatment Model:

    • Infection: Hamsters were infected with SARS-CoV-2.

    • Dosing: Treatment with this compound at 75 mg/kg BID was initiated 48 hours post-infection.

    • Endpoints: Efficacy was assessed based on viral load and other relevant markers at the peak of viral replication.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action for this compound, where it targets the viral M protein to inhibit virion assembly and release.

JNJ_9676_MOA cluster_virus_lifecycle SARS-CoV-2 Replication Cycle Viral Entry Viral Entry Replication & Transcription Replication & Transcription Viral Entry->Replication & Transcription Viral Protein Synthesis Viral Protein Synthesis Replication & Transcription->Viral Protein Synthesis M_Protein M Protein Viral Protein Synthesis->M_Protein Virion Assembly Virion Assembly M_Protein->Virion Assembly M_Protein->Virion Assembly Inhibited Virion Release Virion Release Virion Assembly->Virion Release This compound This compound This compound->M_Protein Binds to & Stabilizes M Protein Dimer

Mechanism of Action of this compound.
Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the general workflow for the preclinical evaluation of this compound in the Syrian golden hamster model.

JNJ_9676_Workflow Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Pre-exposure Dosing (Prophylaxis Group) Pre-exposure Dosing (Prophylaxis Group) Group Allocation->Pre-exposure Dosing (Prophylaxis Group) SARS-CoV-2 Infection SARS-CoV-2 Infection Group Allocation->SARS-CoV-2 Infection Pre-exposure Dosing (Prophylaxis Group)->SARS-CoV-2 Infection Post-exposure Dosing (Treatment Group) Post-exposure Dosing (Treatment Group) SARS-CoV-2 Infection->Post-exposure Dosing (Treatment Group) Monitoring (Weight, Clinical Signs) Monitoring (Weight, Clinical Signs) SARS-CoV-2 Infection->Monitoring (Weight, Clinical Signs) Post-exposure Dosing (Treatment Group)->Monitoring (Weight, Clinical Signs) Endpoint Analysis Endpoint Analysis Monitoring (Weight, Clinical Signs)->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

In Vivo Efficacy Testing Workflow.
Comparative Mechanisms of Action of Antivirals

This diagram provides a simplified overview of the different stages of viral replication targeted by the antivirals discussed in this guide.

Antiviral_Targets cluster_virus Viral Replication Cycle cluster_drugs Antiviral Drug Targets Entry Entry Replication Replication Entry->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release RNA_Polymerase_Inhibitors RNA Polymerase Inhibitors (Remdesivir, Molnupiravir) RNA_Polymerase_Inhibitors->Replication Protease_Inhibitors Protease Inhibitors (Paxlovid) Protease_Inhibitors->Replication Endonuclease_Inhibitors Endonuclease Inhibitors (Baloxavir) Endonuclease_Inhibitors->Replication M_Protein_Inhibitors M Protein Inhibitors (this compound) M_Protein_Inhibitors->Assembly Neuraminidase_Inhibitors Neuraminidase Inhibitors (Oseltamivir, Zanamivir) Neuraminidase_Inhibitors->Release

Comparative Antiviral Mechanisms.

References

JNJ-9676: A Novel M Protein Inhibitor for SARS-CoV-2 Validated in Primary Human Airway Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Antiviral Activity Against Leading SARS-CoV-2 Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of JNJ-9676, a novel inhibitor of the SARS-CoV-2 membrane (M) protein, with other leading antiviral agents. The data presented is derived from studies conducted in primary human nasal epithelial cells cultured at an air-liquid interface (MucilAIR®), providing a physiologically relevant model for assessing therapeutic potential against SARS-CoV-2.

Comparative Antiviral Activity in Primary Human Nasal Epithelial Cells

The following table summarizes the 50% effective concentration (EC50) values of this compound and other key antiviral drugs against SARS-CoV-2 in the MucilAIR® primary human nasal epithelial cell model. Lower EC50 values indicate higher antiviral potency.

CompoundTargetMechanism of ActionEC50 in MucilAIR® (µM)
This compound SARS-CoV-2 M proteinViral Assembly Inhibitor0.094[1]
Remdesivir (B604916) RNA-dependent RNA polymerase (RdRp)Chain TerminationNot explicitly stated in MucilAIR®, but potent inhibition reported[2]
Molnupiravir (EIDD-1931) RNA-dependent RNA polymerase (RdRp)Viral Mutagenesis9.2 - 11.1[3][4]
Nirmatrelvir Main Protease (Mpro/3CLpro)Inhibition of Polyprotein ProcessingComparable to Ensitrelvir[5]

Experimental Protocols

The following methodologies were employed in the evaluation of the antiviral compounds in the MucilAIR® primary human nasal epithelial cell system.

Primary Cell Culture

Primary human nasal epithelial cells were cultured on transwell inserts to form a differentiated, pseudostratified epithelium at an air-liquid interface (ALI), known as the MucilAIR® model. This system recapitulates the morphology and physiological function of the human upper respiratory tract. The basal compartment was supplied with a specific culture medium, while the apical side was exposed to air.

SARS-CoV-2 Infection

Apical surfaces of the differentiated MucilAIR® cultures were inoculated with a defined multiplicity of infection (MOI) of a SARS-CoV-2 isolate. The virus was allowed to adsorb for a specified period, after which the inoculum was removed, and the apical surface was washed to remove unbound virus.

Antiviral Compound Treatment

Test compounds, including this compound and its comparators, were diluted to the desired concentrations in the basal culture medium. The treatment was typically initiated before or shortly after viral infection and was maintained for the duration of the experiment by refreshing the medium containing the compound at regular intervals.

Quantification of Antiviral Activity

The antiviral efficacy was determined by measuring the viral load in the apical washes and/or in the cell lysates at various time points post-infection. The primary methods for quantification were:

  • Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR): To quantify viral RNA copies.

  • 50% Tissue Culture Infectious Dose (TCID50) Assay: To determine the titer of infectious virus particles.

The EC50 values were calculated from the dose-response curves generated from these quantitative data.

Visualizing the Mechanisms of Action and Experimental Workflow

Signaling Pathways and Mechanisms of Inhibition

The following diagrams illustrate the distinct mechanisms by which this compound and its comparators inhibit SARS-CoV-2 replication.

cluster_virus_lifecycle SARS-CoV-2 Replication Cycle cluster_inhibitors Antiviral Inhibitors Viral Entry Viral Entry Translation & Polyprotein Processing Translation & Polyprotein Processing Viral Entry->Translation & Polyprotein Processing RNA Replication (RdRp) RNA Replication (RdRp) Translation & Polyprotein Processing->RNA Replication (RdRp) Viral Assembly (M protein) Viral Assembly (M protein) RNA Replication (RdRp)->Viral Assembly (M protein) Virion Release Virion Release Viral Assembly (M protein)->Virion Release This compound This compound This compound->Viral Assembly (M protein) Remdesivir / Molnupiravir Remdesivir / Molnupiravir Remdesivir / Molnupiravir->RNA Replication (RdRp) Nirmatrelvir Nirmatrelvir Nirmatrelvir->Translation & Polyprotein Processing

Figure 1. Overview of the SARS-CoV-2 replication cycle and the points of intervention for different antiviral agents.

cluster_assembly Viral Assembly at ER-Golgi Intermediate Compartment (ERGIC) M protein (short form) M protein (short form) M protein (long form) M protein (long form) M protein (short form)->M protein (long form) Conformational Change Virion Budding Virion Budding M protein (long form)->Virion Budding N protein + gRNA N protein + gRNA N protein + gRNA->Virion Budding S & E proteins S & E proteins S & E proteins->Virion Budding This compound This compound This compound->M protein (short form) Stabilizes short form, prevents conformational change

Figure 2. Mechanism of action of this compound, which targets the M protein to inhibit viral assembly.

cluster_rdrp Viral RNA Replication Viral RNA Template Viral RNA Template RdRp Complex RdRp Complex Viral RNA Template->RdRp Complex Nascent Viral RNA Nascent Viral RNA RdRp Complex->Nascent Viral RNA Remdesivir / Molnupiravir Remdesivir / Molnupiravir Remdesivir / Molnupiravir->RdRp Complex Inhibit RNA synthesis

Figure 3. Mechanism of action of RdRp inhibitors like remdesivir and molnupiravir.

cluster_mpro Viral Polyprotein Processing Viral Polyprotein Viral Polyprotein Mpro (3CLpro) Mpro (3CLpro) Viral Polyprotein->Mpro (3CLpro) Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro (3CLpro) Inhibits cleavage

Figure 4. Mechanism of action of Mpro inhibitors like nirmatrelvir.

Experimental Workflow

The following diagram outlines the general workflow for validating the antiviral activity of compounds in the MucilAIR® primary human airway epithelial cell model.

Start Start Differentiate Primary Human Nasal Epithelial Cells at ALI (MucilAIR®) Differentiate Primary Human Nasal Epithelial Cells at ALI (MucilAIR®) Start->Differentiate Primary Human Nasal Epithelial Cells at ALI (MucilAIR®) Pre-treat with Antiviral Compound (Basal) Pre-treat with Antiviral Compound (Basal) Differentiate Primary Human Nasal Epithelial Cells at ALI (MucilAIR®)->Pre-treat with Antiviral Compound (Basal) Infect with SARS-CoV-2 (Apical) Infect with SARS-CoV-2 (Apical) Pre-treat with Antiviral Compound (Basal)->Infect with SARS-CoV-2 (Apical) Incubate and Maintain Treatment Incubate and Maintain Treatment Infect with SARS-CoV-2 (Apical)->Incubate and Maintain Treatment Collect Apical Washes and/or Cell Lysates Collect Apical Washes and/or Cell Lysates Incubate and Maintain Treatment->Collect Apical Washes and/or Cell Lysates Quantify Viral Load (qRT-PCR / TCID50) Quantify Viral Load (qRT-PCR / TCID50) Collect Apical Washes and/or Cell Lysates->Quantify Viral Load (qRT-PCR / TCID50) Analyze Data and Determine EC50 Analyze Data and Determine EC50 Quantify Viral Load (qRT-PCR / TCID50)->Analyze Data and Determine EC50 End End Analyze Data and Determine EC50->End

Figure 5. General experimental workflow for antiviral testing in the MucilAIR® primary cell model.

References

JNJ-9676: A Comparative Analysis of Cross-Reactivity with Viral M Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cross-reactivity profile of JNJ-9676, a novel small-molecule inhibitor of the coronavirus M protein. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's activity against a range of coronaviruses, offering insights into its spectrum of efficacy.

Introduction to this compound

This compound is a potent antiviral compound that targets the transmembrane domains of the coronavirus membrane (M) protein.[1][2][3] Its mechanism of action involves binding to the M protein dimer, which stabilizes it in an altered conformational state.[1][2][4] This stabilization prevents the proper assembly and release of new infectious viral particles.[1][2][4] this compound has demonstrated nanomolar antiviral activity against several members of the Betacoronavirus genus, particularly within the Sarbecovirus subgenus, including SARS-CoV-2 and SARS-CoV.[1][2][3][5]

Comparative Antiviral Activity of this compound

The following table summarizes the in vitro efficacy of this compound against a panel of coronaviruses, highlighting its specific activity against the Sarbecovirus subgenus and lack of activity against tested alpha- and deltacoronaviruses.

Virus FamilyGenusSubgenusVirusStrainCell LineEC50 (nM)
CoronaviridaeBetacoronavirusSarbecovirusSARS-CoV-2B1A549-hACE214-22
CoronaviridaeBetacoronavirusSarbecovirusSARS-CoV-2B1VeroE6-eGFP14-22
CoronaviridaeBetacoronavirusSarbecovirusSARS-CoV-2Delta (B.1.617.2)VeroE6-eGFP14
CoronaviridaeBetacoronavirusSarbecovirusSARS-CoV-2Omicron (B.1.1.529)VeroE6-eGFP26
CoronaviridaeBetacoronavirusSarbecovirusSARS-CoVPotent activity
CoronaviridaeBetacoronavirusSarbecovirusBat SarbecovirusPotent activity
CoronaviridaeBetacoronavirusSarbecovirusPangolin SarbecovirusPotent activity
CoronaviridaeAlphacoronavirusHCoV-229ENo activity
CoronaviridaeAlphacoronavirusHCoV-NL63No activity
CoronaviridaeDeltacoronavirusPDCoVNo activity

Data compiled from multiple sources.[2][6]

Experimental Methodologies

The determination of the half-maximal effective concentration (EC50) of this compound was conducted using cell-based antiviral assays. The following is a generalized protocol based on standard virological techniques.

Antiviral Activity Assay Protocol
  • Cell Culture: Host cells permissive to the respective coronavirus (e.g., VeroE6-eGFP for SARS-CoV-2, A549-hACE2 for SARS-CoV-2) are seeded in 96-well plates and incubated until they form a confluent monolayer.

  • Compound Preparation: this compound is serially diluted to a range of concentrations in cell culture medium.

  • Infection: The cell culture medium is removed from the wells and replaced with the medium containing the diluted this compound. Subsequently, a standardized amount of the specific coronavirus is added to each well. Control wells with no virus and virus with no compound are also included.

  • Incubation: The plates are incubated for a period that allows for viral replication, typically 48 to 72 hours.

  • Quantification of Viral Activity: The extent of viral replication is quantified. In the case of VeroE6-eGFP cells, this can be done by measuring the GFP signal, which is indicative of viral infection. For other cell lines, methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA, or assays to measure virus-induced cytopathic effect (CPE), can be used.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow and M Protein Homology

To further elucidate the experimental process and the rationale behind the observed cross-reactivity, the following diagrams are provided.

G Diagram 1: Antiviral Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed permissive host cells in 96-well plates Add_Compound Add diluted this compound to cells Cell_Seeding->Add_Compound Compound_Dilution Prepare serial dilutions of this compound Compound_Dilution->Add_Compound Infection Infect cells with coronavirus Add_Compound->Infection Incubation Incubate for 48-72 hours Infection->Incubation Quantification Quantify viral replication (e.g., GFP, qRT-PCR) Incubation->Quantification EC50_Calc Calculate EC50 values Quantification->EC50_Calc

Caption: Workflow for determining the antiviral efficacy of this compound.

G Diagram 2: M Protein Homology and this compound Activity cluster_sarbecovirus Sarbecovirus cluster_other Other Genera JNJ9676 This compound SARS_CoV_2 SARS-CoV-2 M Protein JNJ9676->SARS_CoV_2 Binds & Inhibits SARS_CoV SARS-CoV M Protein JNJ9676->SARS_CoV Binds & Inhibits Alpha_CoV Alphacoronavirus M Protein (e.g., HCoV-229E) JNJ9676->Alpha_CoV No Binding/Inhibition Delta_CoV Deltacoronavirus M Protein (e.g., PDCoV) JNJ9676->Delta_CoV No Binding/Inhibition SARS_CoV_2->SARS_CoV High Sequence Homology SARS_CoV_2->Alpha_CoV Lower Sequence Homology SARS_CoV_2->Delta_CoV Lower Sequence Homology

Caption: this compound activity correlates with M protein sequence homology.

Conclusion

This compound is a selective inhibitor of the M protein of sarbecoviruses. The available data demonstrates its potent activity against SARS-CoV-2 and related viruses within this subgenus, while showing no efficacy against the tested alphacoronaviruses and deltacoronaviruses. This specificity is likely attributable to differences in the amino acid sequence and structure of the M protein across different coronavirus genera. The high degree of conservation of the M protein within the Sarbecovirus subgenus makes it an attractive target for broadly active antiviral therapeutics against existing and emerging threats from this group. Further research is warranted to explore the full spectrum of activity of this compound and to elucidate the precise molecular interactions that determine its selectivity.

References

JNJ-9676: A Comparative Analysis of Efficacy Against SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of JNJ-9676, a novel small-molecule inhibitor of the SARS-CoV-2 membrane (M) protein, against various SARS-CoV-2 variants. The data presented is based on available preclinical research, offering insights into its potential as a broad-spectrum antiviral agent.

Executive Summary

This compound demonstrates potent in vitro nanomolar antiviral activity against a range of sarbecoviruses, including SARS-CoV-2 and its variants.[1] The compound targets a highly conserved M protein, suggesting a high barrier to resistance.[1] In vivo studies in Syrian golden hamsters have shown significant reductions in viral load and lung pathology.[1][2] This guide summarizes the quantitative efficacy data, details the experimental methodologies used in these studies, and provides visualizations of the compound's mechanism of action and experimental workflows.

Data Presentation

In Vitro Efficacy of this compound against SARS-CoV-2 Variants

The following table summarizes the 50% effective concentration (EC50) values of this compound against various SARS-CoV-2 strains and other coronaviruses. The data is compiled from in vitro studies and indicates potent activity in the nanomolar range.

Virus Strain/VariantCell LineEC50 (nM)Reference
SARS-CoV-2
SARS-CoV-2 (B.1)A549-hACE211[1]
SARS-CoV-2 (B.1)VeroE6-eGFP10[1]
SARS-CoV-2 (B.1.617.1 - Kappa)VeroE6-eGFP14[1]
SARS-CoV-2 (Omicron - B.1.1.529)Not SpecifiedEquipotent to other tested variants[1]
Other Coronaviruses
SARS-CoVVeroE6-eGFP12[1]
Bat-SL-CoV WIV1VeroE6-eGFP13[1]
Pangolin-CoV GX_P2VVeroE6-eGFP15[1]

Note: Comprehensive EC50 data for all major variants of concern (Alpha, Beta, Gamma, Delta, and specific Omicron sublineages) in a single comparative study is not yet publicly available.

In Vivo Efficacy of this compound in Syrian Golden Hamster Model
Study DesignDosageKey FindingsReference
Pre-exposure Prophylaxis 25 mg/kg, twice daily (BID), oral- 3.5 log10 reduction in lung viral RNA - 4.0 log10 reduction in infectious virus in the lung - Histopathology scores reduced to baseline[1][2]
Post-exposure Treatment (48h post-infection) 75 mg/kg, twice daily (BID), oral- Efficacious even when administered at peak viral load[1][2]

Experimental Protocols

In Vitro Antiviral Activity Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound against various SARS-CoV-2 variants.

Methodology:

  • Cell Lines: Human lung adenocarcinoma cells expressing human ACE2 (A549-hACE2) or African green monkey kidney cells expressing enhanced green fluorescent protein (VeroE6-eGFP) were used.[1]

  • Virus Infection: Cells were infected with the respective SARS-CoV-2 variant at a specified multiplicity of infection (MOI).

  • Compound Treatment: A serial dilution of this compound was added to the infected cell cultures.

  • Incubation: The treated and infected cells were incubated for a defined period.

  • Quantification of Viral Activity:

    • For VeroE6-eGFP cells, the reduction in GFP expression due to viral cytopathic effect was quantified.

    • For A549-hACE2 cells, viral RNA was quantified using RT-qPCR.

  • Data Analysis: The EC50 values were calculated by plotting the percentage of viral inhibition against the log concentration of the compound.

In Vivo Syrian Golden Hamster Model

Objective: To evaluate the prophylactic and therapeutic efficacy of this compound in a hamster model of SARS-CoV-2 infection.

Methodology:

  • Animal Model: Male and female Syrian golden hamsters were used.

  • Virus Inoculation: Hamsters were intranasally inoculated with a defined plaque-forming unit (PFU) of a SARS-CoV-2 strain.

  • Compound Administration:

    • Prophylaxis Model: this compound was administered orally, starting shortly before viral inoculation and continued twice daily.[1][2]

    • Therapeutic Model: this compound was administered orally, starting 48 hours after viral inoculation and continued twice daily.[1][2]

  • Endpoint Analysis (Day 4 post-infection):

    • Viral Load Quantification: Lungs were harvested, and viral RNA was quantified by RT-qPCR. Infectious virus titers were determined by TCID50 assay.

    • Histopathology: Lung tissues were examined for pathological changes.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action of this compound, which involves the inhibition of viral particle release.

Mechanism of Action of this compound cluster_virus_lifecycle SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition by this compound Viral Entry Viral Entry Replication & Transcription Replication & Transcription Viral Entry->Replication & Transcription 1 Protein Synthesis Protein Synthesis Replication & Transcription->Protein Synthesis 2 Viral Assembly Viral Assembly Protein Synthesis->Viral Assembly 3 Virion Release Virion Release Viral Assembly->Virion Release 4 M Protein Dimer M Protein Dimer This compound This compound This compound->M Protein Dimer Binds to Altered M Protein Conformation Altered M Protein Conformation M Protein Dimer->Altered M Protein Conformation Stabilizes Inhibition of Virion Release Inhibition of Virion Release Altered M Protein Conformation->Inhibition of Virion Release Inhibition of Virion Release->Virion Release Prevents

Caption: this compound binds to the M protein, preventing viral release.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the general workflow for the Syrian golden hamster model used to evaluate the efficacy of this compound.

Experimental Workflow: this compound In Vivo Hamster Model cluster_treatment Treatment Groups Acclimatization Hamster Acclimatization Randomization Randomization into Groups Acclimatization->Randomization Inoculation Intranasal Inoculation (SARS-CoV-2) Randomization->Inoculation Vehicle Vehicle Control Inoculation->Vehicle JNJ-9676_Prophylaxis This compound (Prophylaxis) Inoculation->JNJ-9676_Prophylaxis JNJ-9676_Therapeutic This compound (Therapeutic) Inoculation->JNJ-9676_Therapeutic Necropsy Necropsy (Day 4 Post-Infection) Vehicle->Necropsy JNJ-9676_Prophylaxis->Necropsy JNJ-9676_Therapeutic->Necropsy Analysis Viral Load & Histopathology Analysis Necropsy->Analysis

Caption: Workflow for evaluating this compound efficacy in hamsters.

References

JNJ-9676 Demonstrates Potent Antiviral Efficacy in Both Pre- and Post-Exposure SARS-CoV-2 Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel small-molecule inhibitor, JNJ-9676, has shown significant in vivo efficacy in both preventing and treating SARS-CoV-2 infection in preclinical studies. The compound, which targets the viral membrane (M) protein, a crucial component in the virus's assembly process, presents a promising new therapeutic strategy against COVID-19. This guide provides a comparative overview of this compound's efficacy in pre-exposure prophylaxis (PrEP) and post-exposure treatment models in Syrian golden hamsters, alongside data from other established antiviral agents.

Mechanism of Action: Disrupting Viral Assembly

This compound exerts its antiviral effect by targeting the SARS-CoV-2 M protein, the most abundant structural protein in the coronavirus virion. The M protein plays a central role in the assembly of new virus particles by interacting with other structural proteins, including the nucleocapsid (N), envelope (E), and spike (S) proteins. This compound binds to a pocket within the transmembrane domains of the M protein dimer. This binding stabilizes the M protein in a specific conformation, preventing the conformational changes necessary for the progression of viral assembly and the subsequent release of infectious virions.[1][2][3]

Below is a diagram illustrating the SARS-CoV-2 virion assembly pathway and the point of intervention by this compound.

References

JNJ-7706621: A Comparative Analysis of a Potent Pan-CDK and Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JNJ-7706621's nanomolar potency against key cell cycle kinases and its anti-proliferative effects. Detailed experimental data and protocols are presented to validate its efficacy and guide further investigation.

JNJ-7706621 is a potent small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and Aurora kinases, crucial regulators of cell cycle progression. Its ability to arrest cell division and induce apoptosis in cancer cells has positioned it as a significant compound in oncological research. This guide synthesizes available data to offer a clear comparison of its activity against various kinases and in different cell lines.

Potency and Selectivity Profile

JNJ-7706621 demonstrates high potency, with IC50 values in the low nanomolar range for several key kinases. The compound is a pan-CDK inhibitor with the highest potency for CDK1 and CDK2.[1][2][3] It also potently inhibits Aurora A and Aurora B kinases.[4][5] The table below summarizes the in vitro inhibitory activity of JNJ-7706621 against a panel of kinases.

Target KinaseIC50 (nM)
CDK1/cyclin B9
CDK2/cyclin A4
CDK2/cyclin E3
CDK3/cyclin E58
CDK4/cyclin D1253
CDK6/cyclin D1175
Aurora A11
Aurora B15
VEGFR2154
FGFR2226
GSK3β254
Data compiled from multiple sources.[1][4][5]

Anti-proliferative Activity in Cancer Cell Lines

The inhibitory effect of JNJ-7706621 on kinase activity translates to potent anti-proliferative effects in various human cancer cell lines. The compound has been shown to be effective independent of the p53 or retinoblastoma status of the cells.[1][2][3] In contrast, it is significantly less potent against normal cell types.[1][2]

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer112 - 284
HCT-116Colon Carcinoma250 - 254
A375Malignant Melanoma447 - 450
SK-OV-3Ovarian Cancer112 - 514
PC3Prostate Cancer112 - 514
MDA-MB-231Breast Cancer112 - 514
Data compiled from multiple sources.[1][2][4]

Signaling Pathway Inhibition

JNJ-7706621's primary mechanism of action involves the disruption of the cell cycle through the inhibition of CDKs and Aurora kinases. By targeting these kinases, the compound interferes with critical cell cycle checkpoints, leading to G2/M arrest, inhibition of histone H3 phosphorylation, and ultimately, apoptosis.[2][6]

JNJ-7706621_Signaling_Pathway cluster_mitosis Mitosis G1 G1 Phase S S Phase G1->S CDK4/6 CDK2 G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 Spindle Spindle Assembly Cytokinesis Cytokinesis JNJ JNJ-7706621 JNJ->G1 Inhibits CDKs JNJ->S Inhibits CDKs JNJ->G2 Inhibits CDKs JNJ->M Inhibits CDKs JNJ->Spindle Inhibits Aurora A JNJ->Cytokinesis Inhibits Aurora B Experimental_Workflow cluster_kinase_assay In Vitro Kinase Assay cluster_cell_assay Cell Proliferation Assay K1 Prepare Kinase, Substrate, and JNJ-7706621 K2 Incubate with ATP (33P-γ-ATP) K1->K2 K3 Measure Substrate Phosphorylation K2->K3 K4 Calculate IC50 K3->K4 C1 Seed Cancer Cell Lines C2 Treat with JNJ-7706621 C1->C2 C3 Incubate for 72h C2->C3 C4 Assess Cell Viability (e.g., MTS Assay) C3->C4 C5 Calculate IC50 C4->C5

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.